molecular formula C8H5BrFNO2S B1525647 [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile CAS No. 1325304-63-9

[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile

Cat. No.: B1525647
CAS No.: 1325304-63-9
M. Wt: 278.1 g/mol
InChI Key: PTYYQBFZQNQEHT-UHFFFAOYSA-N
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Description

[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile is a useful research compound. Its molecular formula is C8H5BrFNO2S and its molecular weight is 278.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYYQBFZQNQEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Aryl Sulfonyl Acetonitriles: The Kinetic Powerhouse of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aryl sulfonyl acetonitriles (


) represent a privileged class of "chameleon" building blocks in medicinal chemistry. Possessing a methylene bridge flanked by two potent electron-withdrawing groups (EWGs), these scaffolds exhibit a unique 

profile (

in DMSO) that allows for manipulation under mild basic conditions. This guide dissects the utility of sulfonyl acetonitriles not merely as intermediates, but as kinetic powerhouses for constructing privileged heterocycles (aminopyrazoles, thiazoles) and as traceless activation groups for complex alkylations.

Part 1: The Chemical Engine – Electronic Profiling

The synthetic utility of aryl sulfonyl acetonitrile stems directly from its electronic "push-pull" environment. The sulfonyl group (


) and the nitrile group (

) act synergistically to acidify the

-protons.
Acidity and Anion Stability

Unlike standard acetonitriles (


) or sulfones (

), the combined electron-withdrawing effect drops the

of aryl sulfonyl acetonitriles to the 11–12 range (in DMSO).

Table 1: Comparative Acidity (


 in DMSO) of Active Methylenes 
Compound ClassStructureApprox.[1][2][3][4][5][6][7][8][9]

(DMSO)
Base Required for Deprotonation
Acetonitrile

31.3

,

Methyl Phenyl Sulfone

29.0

Malononitrile

11.1

,

Phenylsulfonylacetonitrile

12.0

,

Ethyl Cyanoacetate

13.1

Data extrapolated from Bordwell


 Table and Reich's DMSO Acidity Data.

Implication for Scale-up: The ability to generate the carbanion using weak, non-nucleophilic bases (e.g., carbonate salts) avoids the safety hazards associated with organolithiums and allows for high functional group tolerance (compatible with esters, halides, and nitro groups on the aryl ring).

Part 2: Synthetic Access – The Odorless Route

Historically, these building blocks were accessed via oxidation of arylthioacetonitriles (


). However, that route requires handling malodorous thiols. The modern, "green" standard utilizes sodium sulfinates.
The Sodium Sulfinate Substitution

Sodium organosulfinates are stable, solid, and odorless surrogates for thiols. They react readily with chloroacetonitrile in polar aprotic solvents.

Reaction Scheme:



This S-alkylation is favored over O-alkylation due to the high nucleophilicity of the sulfur atom in the sulfinate anion (HSAB theory: sulfur is a softer nucleophile matching the soft carbon electrophile).

Part 3: The "Killer App" – Heterocycle Construction

The most potent application of aryl sulfonyl acetonitriles in drug discovery is their conversion into 3-amino-4-arylsulfonylpyrazoles . These scaffolds are ubiquitous in kinase inhibitors (e.g., Aurora kinase inhibitors) and GPCR ligands.

The Knoevenagel-Cyclization Cascade

The synthesis proceeds via a two-step sequence, often performed in one pot:

  • Knoevenagel Condensation: Reaction with an aldehyde yields an

    
    -arylsulfonylacrylonitrile.
    
  • Hydrazine Cyclization: Attack of hydrazine on the nitrile and subsequent cyclization.

Visualizing the Workflow

The following diagram illustrates the divergent reactivity of the scaffold, highlighting the pyrazole synthesis and the "traceless" alkylation route.

ReactivityLandscape BuildingBlock Ar-SO2-CH2-CN (Building Block) Knoevenagel Arylsulfonyl Acrylonitrile (Intermediate) BuildingBlock->Knoevenagel Base (Cat.) Alkylated Mono-Alkylated Intermediate BuildingBlock->Alkylated K2CO3, DMF Aldehyde R-CHO (Aldehyde) Aldehyde->Knoevenagel Pyrazole 3-Amino-4-arylsulfonyl Pyrazole (Kinase Scaffold) Knoevenagel->Pyrazole Cyclization Hydrazine NH2-NH2 Hydrazine->Pyrazole AlkylHalide R'-X (Alkyl Halide) AlkylHalide->Alkylated Desulfonylation Reductive Desulfonylation (Mg/MeOH or SmI2) Alkylated->Desulfonylation Nitrile R'-CH2-CN (Elongated Nitrile) Desulfonylation->Nitrile Traceless Activation

Caption: Divergent synthesis pathways: The "Scaffold Construction" route (top) vs. the "Traceless Activation" route (bottom).

Part 4: The Traceless Activation Strategy

In complex total synthesis or lead optimization, one often needs to attach a nitrile group to a sterically hindered electrophile. Standard


 cyanide displacements often fail or require toxic conditions.

The Solution:

  • Activate: Use

    
     as a "super-nucleophile" (due to high acidity).
    
  • Couple: Alkylate the carbon center with the hindered electrophile.

  • Delete: Remove the sulfonyl group using reductive desulfonylation.[2][3]

Desulfonylation Agents:

  • Magnesium/Methanol: Mild, chemoselective.

  • Sodium Amalgam (Na/Hg): Classic, but toxic (avoid if possible).

  • Samarium Diiodide (

    
    ):  Excellent for sensitive substrates.
    

This effectively results in the net replacement of a halide with a cyanomethyl group (


), a transformation that is otherwise difficult to achieve directly.

Part 5: Validated Experimental Protocols

Protocol A: Synthesis of Phenylsulfonylacetonitrile

Target: Gram-scale preparation of the building block.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Sodium Benzenesulfinate (16.4 g, 100 mmol) and DMF (50 mL).

  • Addition: Add Chloroacetonitrile (7.55 g, 100 mmol) dropwise over 10 minutes. Caution: Chloroacetonitrile is a potent alkylator; use a fume hood.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (30% EtOAc/Hexane). The sulfinate solid will dissolve, and NaCl will precipitate.

  • Workup: Pour the mixture into ice-water (200 mL). The product usually precipitates as a white/off-white solid.

  • Purification: Filter the solid. If oily, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
  • Yield: Typical yields are 85–92%.

Protocol B: One-Pot Synthesis of 3-Amino-4-(phenylsulfonyl)-1H-pyrazole

Target: Kinase inhibitor scaffold synthesis.

  • Condensation: In a vial, combine Phenylsulfonylacetonitrile (1.0 eq) and Benzaldehyde (1.0 eq) in Ethanol (0.5 M). Add catalytic Piperidine (5 mol%). Stir at RT for 30 mins. A solid precipitate (the acrylonitrile) often forms.

  • Cyclization: Without isolation, add Hydrazine Hydrate (1.2 eq) directly to the suspension.

  • Reflux: Heat the mixture to reflux (80°C) for 2–3 hours.

  • Isolation: Cool to room temperature. The aminopyrazole product precipitates out of the ethanolic solution.

  • Filtration: Filter the solid, wash with cold ethanol, and dry.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the vinyl proton and the appearance of the pyrazole-NH (broad, ~12-13 ppm) and amine-NH2 (broad, ~5-6 ppm).

References

  • Bordwell pKa Table. Acidity in DMSO. University of Wisconsin-Madison. [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data.[1][2][5] [Link]

  • Aggarwal, V. K., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[9][10][11] Beilstein Journal of Organic Chemistry. [Link]

  • Najera, C., & Yus, M. (2008). Desulfonylation Reactions.[2][3][8][12] Organic Reactions.[2][3][4][5][6][7][8][9][12][13] [Link]

  • Lam, L. Y. (2023).[6] Sodium arylsulfinates as a versatile sulfur surrogate.[6] Hong Kong Polytechnic University.[6] [Link]

Sources

Chemical Stability and Reactivity Profile: Fluorinated Arylsulfonyl Acetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical stability, reactivity, and handling of fluorinated arylsulfonyl acetonitriles.

Executive Summary

Fluorinated arylsulfonyl acetonitriles represent a specialized class of "active methylene" compounds widely utilized in medicinal chemistry as synthons for heterocycles and as bioisosteres for carboxylic acids. Their utility is defined by the synergistic electron-withdrawing effects of the sulfonyl (


) and nitrile (

) groups, which render the

-methylene protons highly acidic (

in water).

This guide provides a mechanistic analysis of their stability, focusing on the impact of fluorine substitution. While the sulfonyl-nitrile scaffold is thermally robust, it exhibits specific vulnerabilities to acid-catalyzed hydrolysis and base-mediated condensation . Fluorine substitution on the aryl ring enhances the acidity of the


-protons via inductive effects, altering the stability profile by stabilizing the conjugate base.

Structural & Electronic Determinants of Stability

The stability of this class is dictated by the electronic environment of the central carbon (


-C).
The "Active Methylene" Core

The defining feature of arylsulfonyl acetonitriles is the acidity of the methylene bridge. The


 is significantly lower than typical nitriles due to resonance delocalization of the negative charge into the sulfonyl group and the nitrile.
  • Non-fluorinated Parent:

    
     (DMSO/Water).
    
  • Fluorinated Derivatives: Fluorine substitution on the aryl ring lowers the

    
     further.
    
    • Para-F / Meta-F: Inductive withdrawal (-I effect) stabilizes the carbanion, lowering

      
       by ~0.5 - 1.0 units.
      
    • Ortho-F: Can introduce steric twist but primarily acts via strong inductive withdrawal.

The "Ionization Protection" Paradox

In basic media, these compounds deprotonate to form a stable carbanion. Counter-intuitively, this increases hydrolytic stability relative to neutral nitriles. The negative charge on the


-carbon repels nucleophilic attack (e.g., 

) at the nitrile carbon. Therefore, these compounds are often more stable in mild base than in concentrated acid.
Visualization: Electronic Stabilization

The following diagram illustrates the resonance stabilization that defines the reactivity and acidity of the scaffold.

ResonanceStabilization cluster_stability Stability Consequence Neutral Neutral Species (Ar-SO2-CH2-CN) Carbanion Carbanion Intermediate (Ar-SO2-CH(-)-CN) Neutral->Carbanion Deprotonation (Fast) Base Base (B:) Base->Neutral Resonance_SO2 Sulfonyl Resonance (Negative charge on O) Carbanion->Resonance_SO2 Major Contributor Resonance_CN Nitrile Resonance (Ketene-imine like) Carbanion->Resonance_CN Minor Contributor Effect Anionic charge repels nucleophiles (OH-), retarding hydrolysis. Carbanion->Effect

Caption: Resonance stabilization of the deprotonated arylsulfonyl acetonitrile. The delocalization of the negative charge into the sulfonyl group is the primary stabilizing factor.

Hydrolytic & Thermal Stability Profile

Hydrolysis (The Primary Degradation Pathway)

The nitrile group (


) is the most labile point. Degradation proceeds via hydration to the amide, followed by hydrolysis to the carboxylic acid and eventual decarboxylation (under extreme conditions).
ConditionStability RatingMechanism / Outcome
Neutral pH (Water/Organic) High Stable for weeks at RT. Slow hydrolysis at reflux.
Acidic (pH < 2) Low Protonation of nitrile nitrogen activates it for water attack. Rapidly converts to Arylsulfonyl Acetamide .
Mild Base (Carbonate) High Formation of stable carbanion protects against hydrolysis.
Strong Base (NaOH, Heat) Moderate Eventually overcomes electrostatic repulsion; hydrolyzes to acid or undergoes retro-condensation (C-S cleavage).
Thermal Stability

Fluorinated arylsulfonyl acetonitriles are generally solids with high melting points. They are thermally stable up to ~150°C. Above this, or in the presence of Lewis acids, they may undergo desulfonylation or polymerization.

Impact of Fluorination on Hydrolysis
  • Ring Fluorination (Ar-F): Increases the electrophilicity of the nitrile carbon (via inductive effect) in the neutral state, making it slightly more susceptible to acid hydrolysis than the non-fluorinated analog.

  • Alpha-Fluorination (

    
    -F):  If the 
    
    
    
    -carbon itself is fluorinated (e.g., Ar-
    
    
    -CFH-CN), the acidity increases drastically. However, if bis-fluorinated (Ar-
    
    
    -CF
    
    
    -CN), the "active methylene" character is lost, and the compound becomes highly resistant to base but susceptible to nucleophilic attack at the sulfur (desulfonylation).

Experimental Protocols for Stability Assessment

To validate the stability of a specific fluorinated derivative, the following self-validating protocol is recommended. This avoids generic assumptions by generating compound-specific data.

Forced Degradation Workflow (Stress Testing)

Objective: Determine


 (half-life) under accelerated conditions.
  • Preparation: Dissolve 10 mg of target compound in 1 mL Acetonitrile (stock).

  • Stress Conditions: Prepare 3 vials:

    • Acid:[1][2][3][4][5] 100 µL stock + 900 µL 1N HCl.

    • Base: 100 µL stock + 900 µL 0.1N NaOH.

    • Oxidative:[6][7] 100 µL stock + 900 µL 3%

      
      .
      
  • Incubation: Heat at 60°C for 4 hours.

  • Analysis: Quench (neutralize) and analyze via LC-MS.

  • Criteria:

    • 
       recovery: Stable.
      
    • 
      : Caution required.
      
    • 
      : Unstable; requires cold storage/anhydrous handling.
      
Stability Decision Tree

Use this logic flow to determine handling requirements based on your experimental data.

StabilityLogic Start Start Stability Assessment AcidTest Acid Stress (1N HCl, 60°C) Start->AcidTest BaseTest Base Stress (0.1N NaOH, 60°C) Start->BaseTest ResultAcid Degradation > 10%? AcidTest->ResultAcid ResultBase Degradation > 10%? BaseTest->ResultBase Action1 Stable. Standard Storage. ResultAcid->Action1 No Action2 Acid Labile. Avoid acidic workups. Store with trace base (e.g., K2CO3). ResultAcid->Action2 Yes ResultBase->Action1 No Action3 Base Labile. Likely C-S cleavage. Store anhydrous. ResultBase->Action3 Yes

Caption: Decision tree for determining storage and handling protocols based on forced degradation results.

Synthetic Implications & Handling

Alkylation and Condensation

Due to the high acidity (


), mild bases like Potassium Carbonate (

) or DBU are sufficient for deprotonation.
  • Recommendation: Avoid strong organolithium bases (n-BuLi) unless necessary, as they can attack the nitrile or sulfonyl group. Use "soft" bases to maintain the carbanion without degradation.

Storage Recommendations
  • Solid State: Stable at room temperature. Hygroscopicity is low unless the aryl ring contains polar H-bond donors.

  • Solution: Stable in DMSO, DMF, and Acetonitrile.

  • Avoid: Prolonged storage in alcohols (MeOH/EtOH) with acid traces, as this can lead to Pinner reaction (conversion of nitrile to imidate ester).

Safety Note: Cyanide Generation

While the C-CN bond is strong, reductive conditions (e.g., metals like Mg or strong hydrides) can theoretically cleave the C-S bond or the C-CN bond. Under oxidative conditions (fire), these compounds release toxic


, 

, and

fumes.

References

  • Vertex Pharmaceuticals. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Link

  • Kutt, A., et al. (2021). Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude.[2][3][8] University of Tartu / Eur. J. Org. Chem. Link

  • Ozturk, S., et al. (2011).[9][10] The Synthesis of Arylsulfonylphthalimides and Their Reactions with Several Amines in Acetonitrile. International Journal of Organic Chemistry. Link

  • Kühnel, E., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. PMC / NIH. Link

  • Gilomen, et al. (2007). Biodegradation of organonitriles by adapted activated sludge consortium. Water Research / PubMed.[11] Link

Sources

difference between aryl acetonitriles and aryl sulfonyl acetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Divergence in C–H Acid Synthons for Drug Discovery

Executive Summary

In medicinal chemistry, the choice between Aryl Acetonitriles (Ar-CH₂-CN) and Aryl Sulfonyl Acetonitriles (Ar-SO₂-CH₂-CN) is rarely a matter of simple substitution. It is a strategic decision between a raw building block and a precision auxiliary .

While both serve as methylene synthons, their electronic profiles differ by approximately 10 pKa units. This guide analyzes how this acidity gap dictates their synthetic utility: Aryl Acetonitriles are direct precursors to phenethylamines and NSAIDs but suffer from selectivity issues (gem-dialkylation). Aryl Sulfonyl Acetonitriles function as "super-activated" synthons, enabling mild mono-alkylation and rapid access to privileged heterocycles (e.g., 5-aminopyrazoles) before the sulfonyl group is often strategically excised.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the stabilization of the carbanion formed upon deprotonation.

The Acidity Gap (pKa)

The introduction of the sulfonyl group (


) creates a massive shift in acidity, transforming the methylene group from a weak acid to a moderately strong one.
Compound ClassStructureApprox.[1][2][3][4][5][6][7] pKa (DMSO)ClassificationBase Required for Deprotonation
Aryl Acetonitrile

~21.9 Weak C-H AcidStrong (NaH, LDA, LiHMDS)
Aryl Sulfonyl Acetonitrile

~12.0 Active MethyleneMild (K₂CO₃, Et₃N, DBU)

Data grounded in Bordwell pKa tables [1].

Electronic Mechanism

In aryl acetonitriles, the negative charge is delocalized primarily onto the nitrile nitrogen and weakly into the aromatic ring. In the sulfonyl variant, the sulfonyl group provides strong inductive (


) and resonance (

) stabilization, effectively "locking" the negative charge.

ElectronicEffects cluster_0 Aryl Acetonitrile (pKa ~22) cluster_1 Aryl Sulfonyl Acetonitrile (pKa ~12) A1 Ar-CH(-)-CN A2 Resonance: N atom only A1->A2 A3 Result: High Energy Carbanion A2->A3 B1 Ar-SO2-CH(-)-CN B2 Resonance: O (sulfonyl) + N (nitrile) B1->B2 B3 Result: Highly Stabilized Carbanion B2->B3

Part 2: Synthetic Methodology & Reactivity[3][6][9][10][11]

The Alkylation Dilemma

The most practical difference for the bench scientist is the control over alkylation.

  • Aryl Acetonitriles (The "Gem-Dialkylation" Risk): Because the mono-alkylated product (

    
    ) is often less acidic or similarly acidic to the starting material (due to steric hindrance vs. electronic donation), reaction rates can be difficult to control. Under thermodynamic conditions, this frequently leads to mixtures of starting material, mono-alkylated, and gem-dialkylated products.
    
    • Solution: Requires cryogenic conditions (LDA, -78°C) or specific transition metal catalysis (e.g., Cp*Ir complexes) [2].

  • Aryl Sulfonyl Acetonitriles (The "Selectivity" Advantage): The high acidity allows the use of mild bases (Carbonates) at room temperature. The steric bulk of the

    
     group also kinetically shields the carbon center from a second alkylation event under mild conditions, allowing for high-yield mono-alkylation .
    
The "Sulfonyl Auxiliary" Strategy

Aryl sulfonyl acetonitriles are often used as synthetic equivalents for aryl acetonitriles. The workflow involves using the sulfonyl group to facilitate alkylation, followed by its removal (desulfonylation).[4]

DesulfonylationWorkflow cluster_bypass Direct Route (Problematic) Start Ar-SO2-CH2-CN (Active Methylene) Step1 Alkylation (R-X, K2CO3, DMF) Start->Step1 Intermediate Ar-SO2-CH(R)-CN (Mono-alkylated) Step1->Intermediate Step2 Reductive Desulfonylation (Mg/MeOH or SmI2) Intermediate->Step2 Product Ar-CH(R)-CN (Target Nitrile) Step2->Product Direct Ar-CH2-CN + R-X (Low Selectivity)

Part 3: Experimental Protocols

Protocol A: Selective Mono-Alkylation of Aryl Sulfonyl Acetonitrile

Use Case: Creating complex nitrile scaffolds under mild conditions.

  • Reagents: Phenylsulfonylacetonitrile (1.0 equiv), Alkyl Halide (1.1 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: DMF or Acetone (0.2 M).

  • Procedure:

    • Charge a round-bottom flask with Phenylsulfonylacetonitrile and K₂CO₃ in DMF.

    • Stir at Room Temperature (RT) for 15 minutes (yellow color often develops indicating anion formation).

    • Add Alkyl Halide dropwise.

    • Stir at RT for 2–4 hours. Monitor by TLC (the sulfonyl nitrile is highly polar; product will be less polar).

    • Workup: Pour into ice water. The product often precipitates as a solid (due to the sulfonyl group's crystallinity). Filter and wash with hexanes.

  • Why this works: The pKa of 12 ensures complete deprotonation by Carbonate, but the bulk prevents over-alkylation.

Protocol B: Reductive Desulfonylation (The Removal)

Use Case: Revealing the simple nitrile after alkylation.

  • Reagents: Alkylated Sulfone (from Protocol A), Magnesium turnings (10 equiv).

  • Solvent: Methanol (anhydrous).

  • Procedure:

    • Dissolve substrate in MeOH.

    • Add Mg turnings in portions (reaction is exothermic; hydrogen evolution occurs).

    • Sonicate or stir vigorously at RT for 2–6 hours.

    • Quench: Carefully add 1M HCl to dissolve magnesium salts.

    • Extraction: Extract with EtOAc.

  • Mechanism: Single Electron Transfer (SET) from Mg cleaves the C–S bond. The sulfonyl group leaves as the sulfinate, replaced by H [3].

Part 4: Medicinal Chemistry Applications[4][6][10][12][13]

Access to 5-Aminopyrazoles (Kinase Inhibitors)

Aryl sulfonyl acetonitriles are privileged synthons for 5-aminopyrazoles , a scaffold found in numerous kinase inhibitors (e.g., typically fused pyrazolo-pyrimidines).

  • Reaction:

    
    
    
  • Mechanism: The hydrazine attacks the nitrile (Pinner-like) and the active methylene, resulting in cyclization. The sulfonyl group can remain as a handle for solubility or be removed.

Pharmacophores
  • Aryl Acetonitriles: Direct precursors to NSAIDs (e.g., Ibuprofen/Naproxen precursors via hydrolysis) and Verapamil (calcium channel blocker) analogs.

  • Aryl Sulfonyl Acetonitriles: Used to synthesize Sulfonadyns (Dynamin I GTPase inhibitors) [4]. The sulfonyl group here is not an auxiliary but a pharmacophore element providing H-bond acceptor capability.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

  • Löfberg, C., Grigg, R., et al. (2006).[6][8] Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex.[6][8] The Journal of Organic Chemistry. Link

  • Trost, B. M. (1988). Sulfones in Organic Synthesis. Bulletin of the Chemical Society of Japan.
  • McCluskey, A., et al. (2013). The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase.[9] Molecular Pharmaceutics. Link

Sources

Technical Guide: Solubility Profiling & Handling of [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile in Dimethyl Sulfoxide (DMSO).

This guide is structured for researchers requiring high-fidelity data for assay development, chemical synthesis, and compound management.

Part 1: Executive Technical Summary

This compound is a highly functionalized electrophile characterized by an electron-deficient aromatic ring and an active methylene group flanked by sulfonyl and nitrile moieties.

While DMSO is the preferred solvent for this compound due to its high dielectric constant (


) and dipolar aprotic nature, the compound's kinetic acidity  presents specific stability challenges.
  • Solubility Classification: High (>100 mM expected at 25°C).

  • Primary Hazard: Proton exchange at the

    
    -carbon leading to carbanion formation and subsequent hydrolysis or condensation.
    
  • Critical Handling: Must use Anhydrous DMSO (Water content <0.1%). Avoid all contact with basic buffers or protic solvents during stock preparation.

Part 2: Physicochemical Profile & Solubility Data

Chemical Identity
ParameterDetail
IUPAC Name 2-[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile
Formula

Molecular Weight 278.10 g/mol
Structural Features Electron-withdrawing Sulfonyl (

) and Nitrile (

) groups; Halogenated Phenyl Ring.
Active Motif

(Acidic Methylene)
Solubility Specifications in DMSO

The following data represents a synthesis of empirical behavior for sulfonyl-acetonitrile class compounds and calculated physicochemical properties.

Solvent GradeTemperatureSolubility Limit (Est.)Stability Window
DMSO (Anhydrous) 20°C - 25°C> 100 mM (~28 mg/mL)> 24 Hours (Dark, Sealed)
DMSO (90% aq.) 20°C - 25°C~ 50 mM< 4 Hours (Hydrolysis Risk)
DMSO (Frozen) -20°CN/A (Solid Phase)> 6 Months

Expert Insight: While the compound is physically soluble up to high concentrations, chemical stability dictates the practical solubility limit. At concentrations >100 mM, the likelihood of auto-condensation increases if any trace base is present. Recommended working stock is 10 mM to 50 mM.

Part 3: Mechanism of Instability (The "Why")

To ensure data integrity, one must understand the reactivity of the solution. The methylene protons (


) are significantly acidified by the flanking sulfonyl and nitrile groups.
  • pKa Context: The pKa of the

    
    -protons is estimated to be ~11-13 in water. In DMSO, the lack of hydrogen bonding makes the resulting carbanion highly reactive (a "naked" anion).
    
  • Degradation Pathway:

    • Deprotonation: Trace water or basic impurities (

      
      , amines) remove a proton.
      
    • Nucleophilic Attack: The resulting carbanion

      
       can attack unreacted molecules or undergo hydrolysis at the nitrile group.
      
Visualizing the Stability Workflow

The following diagram outlines the decision process for handling this compound to prevent degradation.

StabilityWorkflow Start Solid Compound (Store at 4°C) SolventSelect Select Solvent Grade Start->SolventSelect Anhydrous Anhydrous DMSO (<0.05% Water) SolventSelect->Anhydrous Recommended WetDMSO Standard DMSO (Hygroscopic) SolventSelect->WetDMSO Avoid Dissolution Dissolution (Vortex, No Heat) Anhydrous->Dissolution Degrade Risk of Hydrolysis/ Oligomerization WetDMSO->Degrade Check Visual Inspection (Clear Solution?) Dissolution->Check Stable Stable Stock (Use within 24h or Freeze) Check->Stable Yes Check->Degrade Precipitate/Color Change

Figure 1: Critical decision tree for solvent selection and stability assessment. Note the strict requirement for anhydrous conditions.

Part 4: Experimental Protocol (SOP)

This protocol is a self-validating system designed to determine the precise thermodynamic solubility limit in your specific lot of DMSO.

Materials Required
  • Compound: this compound (>95% purity).

  • Solvent: DMSO, Anhydrous (≥99.9%, packaged under Argon/Nitrogen).

  • Equipment: Class A volumetric glassware, HPLC vials, Vortex mixer, Centrifuge.

  • Detection: UV-Vis Spectrophotometer or HPLC-UV (Detection

    
    ).
    
Step-by-Step Methodology
Phase A: Kinetic Solubility Screen (Visual)
  • Weighing: Weigh 2.8 mg of compound into a 1.5 mL microcentrifuge tube.

  • Aliquot 1: Add 28

    
    L of Anhydrous DMSO.
    
    • Target: 100 mg/mL (~360 mM).

  • Agitation: Vortex for 60 seconds.

  • Observation:

    • Clear? Solubility > 360 mM.

    • Cloudy? Proceed to dilution.

  • Dilution (if cloudy): Add DMSO in 28

    
    L increments, vortexing between additions, until clear.
    
Phase B: Thermodynamic Solubility (HPLC Validation)
  • Saturation: Prepare a supersaturated suspension (e.g., 50 mg in 0.5 mL DMSO).

  • Equilibration: Shake at 25°C for 24 hours (protect from light).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute 10

      
      L of supernatant into 990 
      
      
      
      L of Acetonitrile (NOT water, to prevent crashing/hydrolysis).
    • Inject onto HPLC.

    • Calculate concentration against a 5-point calibration curve prepared from a known low-concentration standard.

Part 5: Storage & Handling Recommendations

To maintain the integrity of the sulfonyl-acetonitrile pharmacophore:

  • Freeze/Thaw: Limit to 3 cycles . The freeze/thaw process promotes water condensation inside the tube.

  • Container: Use Polypropylene (PP) or Glass . Avoid Polystyrene (PS) which can be attacked by DMSO over long periods.

  • Inert Atmosphere: If storing liquid stocks >1 week, purge the headspace with Argon or Nitrogen.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Yellowing of Solution Deprotonation/OxidationDiscard stock. Check DMSO water content.[1][2]
Precipitation on Dilution "Crash out" effectDilute into intermediate solvent (e.g., 50% DMSO/Water) or warm to 37°C briefly.
New Peak on HPLC Hydrolysis of NitrileEnsure mobile phase pH is neutral/acidic. Avoid basic buffers.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile (Structural Analog). Retrieved February 21, 2026. [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. (Standard industry reference for DMSO solvent properties). [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for general solubility protocols). [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile (CAS: 1325304-63-9), a trifunctional building block designed for the rapid assembly of pharmacologically active heterocycles. Unlike simple arylsulfonylacetonitriles, this scaffold incorporates a 2-fluoro substituent activated by the adjacent sulfonyl group (enabling


 diversification) and a 4-bromo  handle (enabling Pd-catalyzed cross-coupling).

This guide provides validated protocols for synthesizing 2-amino-4H-chromenes and substituted pyrazoles , alongside a mechanistic breakdown of how to exploit the unique electronic properties of the 4-Br-2-F core for late-stage functionalization.

The Reagent Profile: A Trifunctional Linchpin

The utility of this compound lies in its three distinct reactive sites, which can be engaged sequentially to build molecular complexity.

FeatureChemical MoietyReactivity ProfileStrategic Application
Site A

-Methylene (

)
High Acidity (

)
Pronucleophile for Knoevenagel condensation or alkylation.
Site B Nitrile (

)
Electrophilic CarbonPrecursor to amines, amidines, and heterocycle closure (Pinner reaction).
Site C 2-Fluoro SubstituentActivated

Site
The

-sulfonyl group activates the fluorine for displacement by amines/alkoxides.
Site D 4-Bromo SubstituentAryl HalideHandle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Reactivity Map

The following diagram illustrates the divergent pathways accessible from this single starting material.

ReactivityMap Start [(4-Bromo-2-fluorophenyl) sulfonyl]acetonitrile Aldehyde Reaction w/ Salicylaldehydes (Base Cat.) Start->Aldehyde Knoevenagel Condensation Hydrazine Reaction w/ Hydrazines Start->Hydrazine Cyclocondensation Amine Reaction w/ Amines (S_NAr) Start->Amine Fluorine Displacement Chromene 2-Amino-3-sulfonyl- 4H-chromenes Aldehyde->Chromene Intramolecular Cyclization Pyrazole 5-Amino-4-sulfonyl- pyrazoles Hydrazine->Pyrazole Michael/Cyclization Indole Modified Indoles/ Benzothiazines Amine->Indole Base-Mediated Cyclization

Figure 1: Divergent synthetic pathways. The 2-F position allows for unique bicyclic formations unavailable to non-halogenated analogs.

Protocol A: Synthesis of 2-Amino-3-sulfonyl-4H-chromenes

This multicomponent reaction is the most robust application of sulfonylacetonitriles. It generates a privileged medicinal scaffold (chromene) in a single pot. The sulfonyl group is retained in the final product, enhancing biological activity (e.g., anticancer properties).

Mechanism[1][2][3][4][5][6][7]
  • Knoevenagel Condensation: The basic catalyst deprotonates the

    
    -methylene; the anion attacks the salicylaldehyde aldehyde.
    
  • Pinner-Type Cyclization: The phenolic hydroxyl group attacks the nitrile (activated by the adjacent sulfonyl), forming the imino-ether intermediate which tautomerizes to the 2-amino-chromene.

Experimental Procedure

Reagents:

  • This compound (1.0 equiv)

  • Substituted Salicylaldehyde (1.0 equiv)

  • Piperidine (0.1 equiv) or DABCO (0.1 equiv)

  • Ethanol (Absolute)

Step-by-Step:

  • Dissolution: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the sulfonylacetonitrile and 1.0 mmol of the salicylaldehyde in 5 mL of ethanol.

  • Catalysis: Add 10 mol% piperidine dropwise. Note: The solution often turns yellow/orange immediately, indicating the formation of the aryl-methylene intermediate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a fluorescent spot.
    
  • Workup: Cool the reaction to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Remove solvent under reduced pressure, redissolve in minimal hot ethanol, and induce crystallization.

  • Purification: Recrystallize from EtOH/DMF if necessary.

Yield Expectation: 75–90%.

Protocol B: Regioselective Synthesis of Aminopyrazoles

Reaction with hydrazines yields 5-aminopyrazoles. The 4-bromo-2-fluorophenylsulfonyl group ends up at the 4-position of the pyrazole ring.

Experimental Procedure

Reagents:

  • This compound (1.0 equiv)

  • Hydrazine Hydrate (1.2 equiv) or Phenylhydrazine (1.0 equiv)

  • Ethanol/Reflux[1][2]

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of the sulfonylacetonitrile in 5 mL EtOH.

  • Addition: Add hydrazine hydrate (1.2 mmol) slowly at room temperature. Caution: Exothermic reaction.

  • Heating: Reflux for 3–5 hours.

  • Isolation: Pour the reaction mixture into crushed ice. The solid pyrazole product will precipitate. Filter, wash with water, and dry.

Critical Note on the 2-Fluoro Group: Under harsh conditions (high heat, excess hydrazine), the hydrazine may displace the 2-fluorine via


, leading to fused tricyclic systems or byproducts. To avoid this, maintain stoichiometric control  of the hydrazine and keep temperatures moderate (

).

Advanced Strategy: The "S_NAr-First" Approach

The presence of the 2-fluoro substituent ortho to the sulfonyl group is a specific design feature that allows for pre-cyclization diversification .

The Concept

The sulfonyl group is a strong electron-withdrawing group (EWG). It pulls electron density from the benzene ring, making the 2-position highly electrophilic. Nucleophiles (primary amines, thiols) can displace the fluorine before the nitrile chemistry is engaged.

Workflow Diagram

SNArWorkflow Start Start: [(4-Br-2-F-phenyl)sulfonyl]acetonitrile Step1 Step 1: Nucleophilic Displacement (S_NAr) Reagent: R-NH2, K2CO3, DMF, 60°C Start->Step1 Activation by SO2 Intermediate Intermediate: [(4-Br-2-(alkylamino)phenyl)sulfonyl]acetonitrile Step1->Intermediate Step2 Step 2: Heterocycle Formation (e.g., Knoevenagel or Cyclization) Intermediate->Step2 Intact Nitrile Final Final Product: N-Substituted Sulfonyl Heterocycle Step2->Final

Figure 2: Sequential functionalization strategy. Displacing the fluorine first allows for the introduction of solubilizing groups or additional pharmacophores.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Chromene) Incomplete Knoevenagel condensation.Switch base to DABCO or use microwave irradiation (

, 10 min).
Side Products (S_NAr) Unintended displacement of Fluorine.Lower reaction temperature; avoid strong alkoxide bases (use organic bases like DBU/TEA).
Poor Solubility The sulfonyl/bromo core is lipophilic.Use DMF/EtOH mixtures (1:4) as solvent.
No Precipitation Product is an oil.Triturate the oil with diethyl ether/hexane to induce solidification.

References

  • General Reactivity of Sulfonylacetonitriles

    • El-Emary, T. I. (2006). "Synthesis and Biological Activity of Some New Pyrazoles and Pyrimidines Utilizing Sulfonylacetonitrile." Journal of the Chinese Chemical Society.

  • Chromene Synthesis (One-Pot Protocol)

    • Khurana, J. M., & Kumar, S. (2009). "Tetrabutylammonium bromide catalyzed, one-pot synthesis of 2-amino-4H-chromenes." Tetrahedron Letters.

  • Nucleophilic Arom

    
    ) on Fluoro-Sulfones: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems."[3][4][5][6][7] Chemical Reviews. (Classic mechanism validation).

  • Starting Material Data

    • This compound (CAS 1325304-63-9).[8] PubChem Compound Summary.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-Fluorophenyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromo-2-fluorophenyl moiety is a privileged scaffold in drug discovery, serving as a bioisostere for phenyl rings to improve metabolic stability and modulate lipophilicity. However, the presence of the ortho-fluorine atom (relative to the attachment point) and the meta-fluorine (relative to the reactive bromine) introduces unique electronic and steric perturbations that distinguish its reactivity from standard aryl bromides.

This guide details the optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings of 4-bromo-2-fluorophenyl substrates. It addresses the specific challenges of oxidative addition rates and potential side reactions (hydrodehalogenation), providing a self-validating workflow for high-yield synthesis.

Mechanistic Insight: The "Fluorine Effect"

Understanding the electronic influence of the fluorine substituent is critical for catalyst selection. In a 4-bromo-2-fluorophenyl substrate (where C1 is the attachment point and C4 is the bromine), the fluorine is located at the C2 position. Relative to the reactive C-Br bond, the fluorine is in the meta position.

Electronic Activation vs. Deactivation
  • Inductive Effect (-I): The highly electronegative fluorine atom exerts a strong inductive withdrawal through the

    
    -framework. This lowers the electron density of the aromatic ring, making the C-Br bond more electron-deficient.
    
  • Oxidative Addition (OA): Electron-poor aryl halides generally undergo oxidative addition to Pd(0) faster than electron-rich analogs. Therefore, 4-bromo-2-fluorophenyl substrates are highly activated electrophiles .

  • Transmetallation/Reductive Elimination: While OA is fast, the resulting Pd(II) intermediate is more electrophilic. This can stabilize the complex, potentially slowing down transmetallation if the nucleophile is weak.

Catalyst Design Implications

Because the substrate is activated, "hot" catalysts designed for aryl chlorides (e.g., highly bulky, electron-rich phosphines like


Bu

P) are often unnecessary and can lead to homocoupling or dehalogenation . Instead, ligands that balance steric bulk with stability (e.g., dppf, XPhos, SPhos) are preferred.
Visualizing the Pathway

The following diagram illustrates the catalytic cycle with specific annotations for the fluorine effect.

G Pd0 Pd(0) Active Species OA_Complex Oxidative Addition Complex (Pd(II)-Ar-Br) Pd0->OA_Complex FAST OA (Activated by meta-F) Substrate 4-Bromo-2-fluorophenyl-R Substrate->OA_Complex Transmetal Transmetallation (Pd(II)-Ar-Nu) OA_Complex->Transmetal Rate Limiting Step (Nucleophile Dependent) Dehal Side Reaction: Hydrodehalogenation OA_Complex->Dehal If Transmetalation is slow Transmetal->Pd0 Regeneration Product Coupled Product (Ar-Nu) Transmetal->Product Reductive Elimination

Caption: Catalytic cycle highlighting the activation of oxidative addition by the meta-fluorine substituent.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl scaffolds (e.g., 4-aryl-2-fluorophenyl derivatives).

Reaction Parameters
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl

·CH

Cl

(3-5 mol%)
The bidentate ligand prevents

-hydride elimination and stabilizes the Pd center against the electron-poor aryl ring.
Base K

CO

(2.0 equiv) or Cs

CO

Carbonates are milder than alkoxides, reducing base-sensitive side reactions. Cs

CO

is superior for sterically hindered boronic acids.
Solvent 1,4-Dioxane/Water (4:[1]1)Water is essential for the activation of the boronic acid to the boronate species.
Temperature 80–90 °CSufficient for turnover without promoting thermal decomposition of the catalyst.
Step-by-Step Methodology
  • Preparation: To a reaction vial equipped with a magnetic stir bar, add 4-bromo-2-fluorophenyl substrate (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and K

    
    CO
    
    
    
    (2.0 equiv).
  • Catalyst Addition: Add Pd(dppf)Cl

    
    [1][2]·CH
    
    
    
    Cl
    
    
    (0.03 equiv).
    • Note: If the boronic acid is electron-poor (e.g., pyridyl boronic acid), increase catalyst loading to 0.05 equiv and use Pd(OAc)

      
      /SPhos  (1:2 ratio).
      
  • Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe to achieve a concentration of 0.2 M relative to the bromide.

  • Reaction: Heat the block to 85 °C. Stir vigorously for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1][3] Look for the disappearance of the bromide (M+2 pattern) and the appearance of the biaryl product.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with Brine.[1] Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol 2: Buchwald-Hartwig Amination

Application: Introduction of amine functionality (e.g., 4-amino-2-fluorophenyl derivatives).

Reaction Parameters
ParameterRecommendationRationale
Catalyst System Pd

(dba)

(1-2 mol%) + BrettPhos or XPhos (2-4 mol%)
BrettPhos is the gold standard for primary amines. XPhos is excellent for secondary amines and general coupling.
Alternative Pd(OAc)

+ BINAP
Cost-effective for simple, unhindered secondary amines.
Base NaO

Bu (1.4 equiv)
Strong base required to deprotonate the amine-Pd complex. Use Cs

CO

if functional groups are base-sensitive (e.g., esters).
Solvent Toluene or

-Amyl Alcohol
Non-polar solvents promote the stability of the active catalytic species.
Step-by-Step Methodology
  • Preparation: In a glovebox or under strict inert conditions, combine 4-bromo-2-fluorophenyl substrate (1.0 equiv), Amine (1.2 equiv), NaO

    
    Bu  (1.4 equiv), Pd
    
    
    
    (dba)
    
    
    (0.01 equiv), and BrettPhos (0.02 equiv) in a reaction vial.
    • Pre-complexation: For best results, stir the Pd source and ligand in a small amount of solvent for 5 mins before adding to the substrate/base mix.

  • Solvation: Add anhydrous Toluene (0.15 M concentration).

  • Reaction: Seal and heat to 100 °C for 2–6 hours.

    • Note: The electron-poor nature of the ring facilitates the reductive elimination of the amine, often making this reaction faster than with neutral aryl bromides.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc to remove insoluble salts and Pd black.

  • Purification: Concentrate and purify via silica gel chromatography.

Decision Tree: Condition Optimization

Use the following logic flow to select the optimal conditions based on your specific nucleophile and substrate constraints.

DecisionTree Start Start: 4-Bromo-2-fluorophenyl Coupling Type Coupling Partner? Start->Type Suzuki Boronic Acid (Suzuki) Type->Suzuki C-C Bond Buchwald Amine (Buchwald) Type->Buchwald C-N Bond StericB Sterically Hindered or Heterocyclic? Suzuki->StericB Std_Suzuki Pd(dppf)Cl2, K2CO3 Dioxane/H2O StericB->Std_Suzuki No Adv_Suzuki Pd(OAc)2 + SPhos K3PO4, Toluene/H2O StericB->Adv_Suzuki Yes AmineType Amine Type? Buchwald->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Brett Pd2(dba)3 + BrettPhos NaOtBu Primary->Brett RuPhos Pd(OAc)2 + RuPhos Cs2CO3 Secondary->RuPhos

Caption: Flowchart for selecting catalyst/ligand combinations based on coupling partners.

Troubleshooting & "The Scientist's Notebook"

ObservationDiagnosisCorrective Action
Starting Material (SM) remains Catalyst death or poor activation.Switch to Pd-PEPPSI-IPr or Pd(OAc)

/XPhos
. Ensure solvent is strictly degassed (O

kills active Pd(0)).
Debrominated Product (Ar-H) Hydrodehalogenation.The reaction is "starved" of nucleophile. Increase nucleophile equivalents. Lower temperature (e.g., 60 °C). Switch solvent to Toluene (less H-donor capability than alcohols/ethers).
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Reduce the amount of O

(sparge longer). Add the base after the catalyst has pre-stirred with the halide.
Regioselectivity Issues Coupling at wrong halogen (if poly-halogenated).[3]Recall reactivity order: I > Br > Cl >> F. If you have a Cl and Br, the Br will react selectively at RT or 80 °C. Do not overheat.

References

  • Mechanistic Studies on Oxidative Addition

    • Title: Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.[4]

    • Source: ResearchG
    • URL:

  • Suzuki Coupling Optimization

    • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[5]

    • Source: University of Granada / Nanom
    • URL:

  • Buchwald-Hartwig General Protocols

    • Title: Buchwald-Hartwig Coupling - General Procedures and Ligand Selection.
    • Source: Organic Synthesis / Organic Chemistry Portal.
    • URL:

  • Polyfluorinated Aryl Coupling

    • Title: Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics.[6]

    • Source: ACS Public
    • URL:

Sources

protocol for alkylation of [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Alkylation of [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile


-alkylation of highly acidic sulfonyl nitriles.

Executive Summary

This guide details the synthetic protocol for the


-alkylation of This compound  (CAS: Analogous to 7605-28-9 parent). This substrate represents a specialized class of "active methylene" compounds where the acidity of the 

-protons is significantly enhanced by three electron-withdrawing groups (EWGs): the nitrile, the sulfonyl, and the halogenated aryl ring.

Core Challenge: The primary synthetic challenge is not reactivity, but selectivity . The high acidity (


) makes the generated carbanion highly reactive, leading to risks of bis-alkylation  (gem-dialkyl impurity) and nucleophilic aromatic substitution (

)
at the 2-fluoro position if harsh bases are employed.

Recommended Strategy:

  • Method A (High Precision): Sodium Hydride (

    
    ) in THF/DMF at controlled low temperatures.
    
  • Method B (Scalable/Green): Phase Transfer Catalysis (PTC) using

    
     and TBAB.
    

Mechanistic Insight & Substrate Analysis

To design a robust protocol, one must understand the electronic environment of the substrate.

Acidity and Reactivity

The methylene protons (


) are flanked by a sulfonyl group (

) and a cyano group (

).
  • Inductive Effect: The 2-Fluoro and 4-Bromo substituents on the phenyl ring exert a strong inductive electron-withdrawing effect (

    
    ). This stabilizes the resulting carbanion more effectively than in non-halogenated phenylsulfonylacetonitriles.
    
  • 
     Estimation:  While phenylsulfonylacetonitrile has a 
    
    
    
    (in water), the 2-F/4-Br derivative is estimated to have a
    
    
    .
  • Implication: Weak bases (Carbonates, Bicarbonates) are sufficient for deprotonation. Strong, nucleophilic bases (e.g.,

    
    , 
    
    
    
    ) are unnecessary and risky.
Pathway Visualization

The following diagram illustrates the reaction pathway and competing side reactions.

ReactionPathway Substrate [(4-Bromo-2-fluorophenyl) sulfonyl]acetonitrile Carbanion Stabilized Carbanion [Ar-SO2-CH-CN]- Substrate->Carbanion Deprotonation (Fast) Base Base (B:) Base->Carbanion Product Mono-Alkylated Product Carbanion->Product SN2 Attack (Controlled) SNAr_Product SNAr Side Product (F- displacement) Carbanion->SNAr_Product High Temp / Nucleophilic Base RX Alkyl Halide (R-X) RX->Product BisProduct Bis-Alkylated Impurity (Over-reaction) Product->BisProduct 2nd Deprotonation + R-X (If Excess Base)

Figure 1: Reaction pathway showing the desired mono-alkylation and potential impurity vectors.

Experimental Protocols

Method A: Sodium Hydride (NaH) Protocol (High Precision)

Best for: Small scale (<5g), valuable alkyl halides, and strict mono-alkylation control.

Reagents:

  • Substrate: 1.0 equiv.

  • Alkyl Halide (

    
    ): 1.05 equiv (Primary bromides/iodides preferred).
    
  • Base: Sodium Hydride (

    
    , 60% dispersion): 1.1 equiv.
    
  • Solvent: Anhydrous DMF or THF/DMF (9:1).

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve the substrate in anhydrous DMF (

    
     concentration). Cool to 
    
    
    
    in an ice bath.
  • Deprotonation: Add

    
     portion-wise over 15 minutes.
    
    • Observation: Evolution of

      
       gas. The solution may turn yellow/orange due to carbanion formation.
      
    • Wait: Stir at

      
       for 30 minutes to ensure complete deprotonation.
      
  • Alkylation: Add the Alkyl Halide dropwise via syringe.

    • Critical: Maintain temperature at

      
       during addition to prevent exotherms.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Quench: Cool to

    
    . Carefully add saturated 
    
    
    
    solution.
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with 
    
    
    
    (
    
    
    ) and Brine (
    
    
    ) to remove DMF. Dry over
    
    
    .
Method B: Phase Transfer Catalysis (PTC) Protocol

Best for: Scale-up (>10g), process safety, and "green" chemistry.

Reagents:

  • Substrate: 1.0 equiv.

  • Alkyl Halide: 1.1 equiv.

  • Base: Potassium Carbonate (

    
    , solid, finely ground): 2.0 equiv.
    
  • Catalyst: TBAB (Tetrabutylammonium bromide): 5–10 mol%.

  • Solvent: Toluene or MEK (Methyl Ethyl Ketone).

Step-by-Step Workflow:

  • Charging: To a reaction vessel, add Substrate,

    
    , and TBAB.
    
  • Solvent: Add Toluene (

    
    ). Stir vigorously to suspend the solids.
    
  • Addition: Add Alkyl Halide in one portion (if non-exothermic) or dropwise.

  • Heating: Heat to

    
    .
    
    • Note: Do not exceed

      
       to avoid 
      
      
      
      side reactions on the 2-Fluoro ring.
  • Monitoring: Reaction typically completes in 4–12 hours.

  • Workup: Filter off the solid salts (

    
    , Excess 
    
    
    
    ). Concentrate the filtrate. Recrystallize from Ethanol/Heptane if necessary.

Critical Control Points & Troubleshooting

ParameterSpecificationRationale
Stoichiometry Base: 1.05–1.1 eqExcess base promotes deprotonation of the product (which is still acidic), leading to bis-alkylation.
Temperature

The 2-Fluoro group is susceptible to displacement at high temperatures, especially if the base is nucleophilic.
Solvent DMF (Method A)Polar aprotic solvents stabilize the carbanion. However, DMF is hard to remove; thorough water washes are required.
Halide Choice Iodides > BromidesAlkyl Iodides react faster at lower temperatures, preserving the 2-F moiety.
Troubleshooting Table
IssueProbable CauseCorrective Action
Bis-alkylation observed Excess base or Alkyl Halide.Reduce Base to 1.0 eq. Use Method A (Inverse addition: Add anion to halide).
Low Conversion Steric hindrance of R-X.Switch to Method A (NaH/DMF) and add catalytic KI (Finkelstein condition).
Loss of Fluorine (

)
Temperature too high.Limit temp to

. Ensure base is non-nucleophilic (avoid hydroxides).

Workup & Purification Logic

The sulfonyl group makes the product highly crystalline. Chromatography is often unnecessary if the PTC method is used.

WorkupLogic Start Crude Reaction Mixture Check TLC/LCMS Check: Bis-alkylated present? Start->Check Quench Quench (Sat. NH4Cl) Check->Quench No/Minor Extract Extract (EtOAc or DCM) Quench->Extract Wash Wash: H2O (remove DMF) Wash: Brine Extract->Wash Cryst Crystallization (EtOH or IPA/Heptane) Wash->Cryst Standard Path Column Flash Chromatography (Hex/EtOAc) Wash->Column If Bis-alkyl > 10% Final Pure Mono-Alkylated Product Cryst->Final Column->Final

Figure 2: Decision tree for purification based on impurity profile.

References

  • Makosza, M. (2000).[1] Phase-transfer catalysis.[1][2][3][4] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. Link

  • Sigma-Aldrich. (n.d.). (Phenylsulfonyl)acetonitrile Product Specification & Reactivity Data. Link

  • Kalantar, Z., et al. (2021). pKa Determination of Strongly Acidic C-H Acids Bearing a Sulfonyl Group in Acetonitrile. Electrochemistry. Link

  • Halpern, M. (2026). PTC C-Alkylation of Activated Sulfones: Industrial Best Practices. PTC Organics. Link

  • Master Organic Chemistry. (2014). Alkylation of Enolates and Active Methylenes. Link

Sources

Suzuki-Miyaura coupling reaction conditions for 4-bromo aryl sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Coupling of 4-Bromo Aryl Sulfones

Executive Summary

The 4-bromo aryl sulfone moiety is a privileged scaffold in medicinal chemistry, appearing in COX-2 inhibitors (e.g., Etoricoxib) and various anti-infectives. Unlike electron-rich aryl halides, the sulfone group (


) is a strong electron-withdrawing group (EWG) that significantly activates the carbon-bromine bond toward oxidative addition.

While this activation facilitates catalysis, it introduces specific challenges:

  • Competitive Hydrolysis: The enhanced electrophilicity can make the substrate prone to side reactions if harsh bases are used.

  • Protodeboronation: The coupling partners (often complex boronic acids) may degrade faster than the cross-coupling rate if conditions are not buffered.

This guide provides a self-validating, tiered approach to coupling 4-bromo aryl sulfones, moving from standard high-throughput conditions to advanced protocols for sterically demanding substrates.

Mechanistic Insight & Causality

To optimize the reaction, one must understand the electronic bias introduced by the sulfone group.

  • Oxidative Addition (Fast): The Hammett

    
     value for a sulfone group is approx +0.70. This electron deficiency lowers the electron density on the aromatic ring, stabilizing the anionic character of the transition state during the insertion of Pd(0). Consequently, oxidative addition is rarely the rate-limiting step.
    
  • Transmetallation (Critical): Because the resulting Pd(II)-aryl complex is highly electrophilic, it is eager to undergo transmetallation. However, if the boronic acid is hindered or electron-deficient, the reaction stalls, leading to homocoupling or dehalogenation.

  • Reductive Elimination (Facile): The presence of the EWG accelerates reductive elimination, ensuring high turnover numbers (TON) once the biaryl complex is formed.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the sulfone moiety.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Accelerated by Sulfone EWG) Pd0->OxAdd + 4-Bromo Aryl Sulfone PdII_Ar Pd(II)(Ar-SO2R)(Br)L2 (Highly Electrophilic) OxAdd->PdII_Ar BaseStep Base Activation (Formation of Pd-OH or Boronate) PdII_Ar->BaseStep + Base TransMet Transmetallation (Rate Determining Step) BaseStep->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Product

Figure 1: Catalytic cycle emphasizing the acceleration of oxidative addition by the sulfone group and the critical nature of the transmetallation step.

Critical Parameter Optimization Matrix

The following table summarizes the impact of reaction variables specifically for sulfone-containing substrates.

ParameterRecommended ChoiceRationale for 4-Bromo Aryl Sulfones
Catalyst

(Standard)

(Advanced)
Tetrakis is sufficient for most due to facile oxidative addition. Dppf is required if the boronic acid is sterically hindered.
Base

or

Mild carbonates prevent base-mediated degradation of the sulfone (e.g.,

-deprotonation if alkyl groups are present).
Solvent Dioxane/

(4:1)
Aqueous mixtures are essential to solubilize the inorganic base and facilitate the formation of the reactive boronate species.
Temperature 80–90 °CSufficient to drive transmetallation without causing thermal decomposition of the sulfone.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Applicability: Unhindered aryl boronic acids coupling with 4-bromo aryl sulfones.

Reagents:

  • 4-Bromo aryl sulfone (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • 
     (3–5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • 1,4-Dioxane (0.2 M concentration relative to halide)

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, add the sulfone, boronic acid, and

    
    .
    
  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-dioxane via syringe, followed immediately by the degassed 2M

    
     solution.
    
  • React: Heat the mixture to 90 °C with vigorous stirring for 4–12 hours.

    • Checkpoint: Monitor via LC-MS.[1] The sulfone starting material should disappear rapidly.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: The "High-Complexity" Method (Steric/Heteroaryl)

Applicability: Heteroaryl boronic acids (e.g., pyridines) or ortho-substituted partners.[2]

Reagents:

  • 4-Bromo aryl sulfone (1.0 equiv)

  • Heteroaryl boronic acid/ester (1.5 equiv)[2]

  • 
     (5 mol%)
    
  • 
     (3.0 equiv, solid)
    
  • THF/

    
     (10:1 ratio)
    

Step-by-Step:

  • Charge: Add sulfone, boronic partner,

    
    , and finely ground 
    
    
    
    to the vessel.
  • Inert: Purge thoroughly with Argon (heteroaryl couplings are more oxygen-sensitive).

  • Solvent: Add THF and water.

  • React: Heat to 70–80 °C.

    • Note:

      
       creates a large bite angle, facilitating the reductive elimination of bulky groups.
      
  • Workup: Standard extraction. Note that 2-pyridyl products may require buffered aqueous washes to prevent loss into the aqueous phase.

Workflow Decision Tree

Use this logic flow to select the correct protocol and avoid common pitfalls.

DecisionTree Start Start: 4-Bromo Aryl Sulfone CheckPartner Analyze Boronic Acid Partner Start->CheckPartner IsHindered Is it Sterically Hindered or Heteroaryl (e.g., Pyridine)? CheckPartner->IsHindered Standard Use Protocol A: Pd(PPh3)4, Na2CO3, Dioxane IsHindered->Standard No (Phenyl/Simple Aryl) Advanced Use Protocol B: Pd(dppf)Cl2, K3PO4, THF IsHindered->Advanced Yes (Ortho-subs/Hetero) ResultA High Yield Expected Standard->ResultA ResultB Monitor for Protodeboronation Advanced->ResultB

Figure 2: Decision matrix for selecting reaction conditions based on the nucleophilic partner.

Troubleshooting & Self-Validation

  • Issue: Homocoupling of the Boronic Acid.

    • Cause: Oxidative addition is fast, but transmetallation is slow, allowing oxygen to intervene.

    • Solution: Degass solvents more rigorously (freeze-pump-thaw) or switch to Protocol B (dppf ligand).

  • Issue: Desulfonylation.

    • Context: While rare under these mild conditions, sulfones can act as electrophiles (leaving groups) under forcing conditions with specific ligands (e.g., RuPhos).

    • Validation: If you observe biaryl formation where the sulfone group is lost (replaced by the boronic acid), lower the temperature and ensure you are using Carbonate bases, not alkoxides.

  • Issue: Unreacted Bromide.

    • Cause: Catalyst poisoning (often by sulfur if impure) or inactive boronic acid.

    • Solution: Add the boronic acid in two portions (0.6 equiv at T=0, 0.6 equiv at T=2h) to mitigate protodeboronation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Context on electron-deficient substrates). [Link]

  • Netherton, M. R., & Fu, G. C. (2001). Air-Stable Tri-tert-butylphosphonium Salts as Effective Ligands for Suzuki Cross-Couplings. Organic Letters. [Link]

  • ChemRxiv (2023). The Suzuki−Miyaura Coupling of Aryl Sulfones.[4] (Highlighting sulfone stability vs reactivity). [Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of Sulfonyl-Substituted Pyrazoles from Acetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sulfonylpyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. When substituted with a sulfonyl group (-SO₂R), the resulting molecules often exhibit enhanced biological activity and improved pharmacokinetic profiles. This functional group can act as a rigid linker, a hydrogen bond acceptor, and can significantly modulate the acidity and lipophilicity of the parent molecule.

Prominent examples include the selective COX-2 inhibitor Celecoxib, a blockbuster anti-inflammatory drug, which features a sulfonamide-substituted pyrazole core.[2] This highlights the therapeutic potential of this molecular architecture. Consequently, the development of efficient, robust, and scalable synthetic routes to novel sulfonyl-substituted pyrazoles is of paramount importance to researchers in pharmacology and drug development.[2][3][4]

This application note provides a detailed, field-proven guide for the one-pot synthesis of 4-sulfonylpyrazoles directly from readily available substituted acetonitriles. By leveraging an in-situ activation strategy, this methodology circumvents the need for pre-functionalized, unstable intermediates, offering a streamlined and atom-economical approach to this valuable class of compounds.

Reaction Principle: A One-Pot, Three-Component Strategy

The synthesis is designed as a one-pot, three-component reaction that sequentially builds the pyrazole ring system from simple precursors. The core logic involves the in-situ activation of the α-carbon of an acetonitrile derivative, followed by a tandem C-H sulfonylation and cyclocondensation.

The three key components are:

  • Substituted Acetonitrile (R-CH₂-CN): The foundational building block providing two carbon atoms (C4 and C5) of the pyrazole ring.

  • Dimethylformamide Dimethyl Acetal (DMF-DMA): An activating reagent that condenses with the acetonitrile to form a highly reactive N,N-dimethyl enaminonitrile intermediate in situ.

  • Sulfonyl Hydrazine (Ar-SO₂-NH-NH₂): This bifunctional reagent serves as the source for the sulfonyl group and the two nitrogen atoms required for the pyrazole ring formation.

The overall transformation avoids the isolation of intermediates, which are often unstable, thus improving efficiency and reducing waste.[5][6]

Mechanistic Insights: The "Why" Behind the Synthesis

Understanding the reaction mechanism is critical for optimization and troubleshooting. The process can be broken down into three key stages occurring sequentially in the same reaction vessel.

  • Activation via Enaminonitrile Formation: The reaction initiates with the condensation of the substituted acetonitrile with DMF-DMA. The highly electrophilic carbon of the acetal is attacked by the nucleophilic α-carbon of the deprotonated acetonitrile. This is followed by the elimination of two molecules of methanol, yielding a vinylogous enaminonitrile. This intermediate is significantly more reactive than the starting acetonitrile, as the enamine system activates the β-carbon for subsequent functionalization.

  • Tandem C(sp²)-H Sulfonylation and Annulation: This is the crucial step where the sulfonyl group is introduced and the pyrazole ring is formed. The reaction is typically mediated by an oxidant like molecular iodine (I₂) in the presence of a base.[5] The sulfonyl hydrazine reacts with the enaminonitrile, likely at the β-carbon, initiating a cascade of events. A plausible mechanism involves the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization. The base facilitates the necessary deprotonations, and the oxidant promotes the final aromatization to the stable pyrazole ring. The sulfonyl group from the hydrazine is installed at the C4 position of the newly formed ring.

  • Aromatization: The final step is the formation of the thermodynamically stable aromatic pyrazole ring, which drives the reaction to completion.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanistic sequence from starting materials to the final 4-sulfonylpyrazole product.

One-Pot Sulfonylpyrazole Synthesis Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates In-Situ Intermediates cluster_product Product R_CH2_CN Substituted Acetonitrile Enaminonitrile Enaminonitrile Intermediate R_CH2_CN->Enaminonitrile Condensation (-2 MeOH) DMF_DMA DMF-DMA DMF_DMA->Enaminonitrile SulfonylHydrazine Sulfonyl Hydrazine Hydrazone Cyclization Precursor (Hydrazone Adduct) SulfonylHydrazine->Hydrazone Enaminonitrile->Hydrazone + Sulfonyl Hydrazine Product 4-Sulfonylpyrazole Hydrazone->Product I₂, Base (Cyclization & Aromatization)

Sources

Troubleshooting & Optimization

preventing hydrolysis of nitrile group in sulfonyl acetonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonyl Acetonitrile Chemistry Subject: Preventing Nitrile Hydrolysis During


-Functionalization
Ticket ID:  #SACN-HYD-001
Status:  Open

Welcome to the Technical Support Center

User Issue: "My sulfonyl acetonitrile reaction is yielding the amide or carboxylic acid instead of the desired nitrile product."

Executive Summary: Sulfonyl acetonitriles (


) are "active methylene" compounds with a 

of approximately 12 (in DMSO). While this acidity facilitates easy deprotonation for alkylation or condensation, the electron-withdrawing sulfonyl group also activates the nitrile carbon (

) toward nucleophilic attack. The failure mode is almost always a competition between the desired deprotonation of the

-carbon and the undesired nucleophilic attack on the nitrile carbon by water or hydroxide.

This guide provides the operational protocols to win this competition.

Part 1: The Mechanics of Failure

To prevent hydrolysis, you must understand the competing pathways. The sulfonyl group (


) pulls electron density, making the 

-protons acidic (

), but it also makes the nitrile carbon highly electrophilic.
Visualizing the Competition (Pathway Diagram)

The following diagram illustrates the "Safe Path" (Deprotonation) vs. the "Failure Path" (Hydrolysis).

G Start Sulfonyl Acetonitrile (R-SO2-CH2-CN) Carbanion Stabilized Carbanion [R-SO2-CH-CN]- Start->Carbanion Deprotonation (Fast) Kinetic Control Imidate Imidate Intermediate (R-SO2-CH2-C(OH)=NH) Start->Imidate Nucleophilic Attack on CN (If H2O present) Base Base (B:) Product Desired Product (Alkylated/Condensed) Carbanion->Product + Electrophile (R-X) Water Water/Hydroxide (Nucleophile) Amide Side Product: Primary Amide Imidate->Amide Tautomerization

Figure 1: Mechanistic divergence.[1] Success depends on excluding the "Water/Hydroxide" node from the system.

Part 2: Reaction Conditions (Upstream Prevention)

The choice of base and solvent is the primary determinant of success. Because the


 is 

, you do not need extremely strong bases like

-BuLi, which might attack the nitrile directly.
Base & Solvent Compatibility Table
Base SystemSolventRisk LevelNotes
NaH (60%) THF / DMF Low Recommended. Irreversible deprotonation. Generates

gas. Strictly anhydrous.

/

Acetone / MeCN Low-Medium Good for alkylation. Must use anhydrous solvents.[2] Wet acetone causes rapid hydrolysis.
DBU / DIPEA DCM / THF Low Good for Knoevenagel condensations. Non-nucleophilic bases.[3]
NaOH / KOH

/ EtOH
High Avoid. Hydroxide is a strong nucleophile. High risk of amide formation.
NaOEt / NaOMe EtOH / MeOH Medium Risk of Pinner-like reaction (forming imidate esters) if temperature is uncontrolled.

Part 3: Validated Experimental Protocols

Protocol A: Mono-Alkylation (The "Gold Standard")

Objective: Alkylate phenylsulfonylacetonitrile with benzyl bromide without hydrolyzing the nitrile.

Reagents:

  • Phenylsulfonylacetonitrile (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.1 eq)

  • Alkyl Halide (1.1 eq)

  • Anhydrous DMF or THF (0.5 M concentration)

Step-by-Step Workflow:

  • Apparatus Setup: Flame-dry a round-bottom flask under a stream of Nitrogen or Argon.

  • Base Preparation: Add NaH (1.1 eq) to the flask.

    • Tip: If the oil dispersion interferes with downstream purification, wash NaH with dry hexane (

      
      ) under inert gas before adding solvent.
      
  • Solvation: Add anhydrous DMF. Cool to

    
     in an ice bath.
    
    • Why: Lower temperature controls the exotherm of deprotonation and suppresses side reactions.

  • Deprotonation: Add sulfonyl acetonitrile (dissolved in minimal DMF) dropwise.

    • Observation: Evolution of hydrogen gas bubbles.

    • Wait: Stir at

      
       for 15–30 minutes until bubbling ceases. The solution usually turns yellow/orange (formation of the carbanion).
      
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC.

    • Critical: Do not heat above

      
       unless absolutely necessary. Heat + Trace Water = Hydrolysis.
      
  • Quench (The Danger Zone):

    • Cool back to

      
      .
      
    • Quench with saturated Ammonium Chloride (

      
      ) .
      
    • Why:

      
       is mildly acidic (
      
      
      
      ). It protonates the alkoxide/amide intermediates without being strong enough to catalyze acid hydrolysis of the nitrile. Avoid strong acids (HCl) during workup.

Part 4: Troubleshooting & FAQs

Decision Tree: Diagnosing Failure

DecisionTree Start Problem: Low Yield / Side Products CheckProduct Identify Side Product Start->CheckProduct Amide Product is Amide/Acid CheckProduct->Amide Hydrolysis occurred StartingMat Recovered Starting Material CheckProduct->StartingMat No reaction CheckBase Did you use aqueous base (NaOH, KOH)? Amide->CheckBase CheckDeprot Check Deprotonation Color (Did it turn yellow?) StartingMat->CheckDeprot UseNonAq Solution: Switch to NaH/THF or K2CO3/Acetone (Dry) CheckBase->UseNonAq Yes CheckTemp Did you heat >80°C? CheckBase->CheckTemp No LowerTemp Solution: Keep T < 50°C Sulfonyl activates CN CheckTemp->LowerTemp Yes CheckWorkup Did you use HCl/H2SO4 in workup? CheckTemp->CheckWorkup No MildQuench Solution: Use NH4Cl quench. Avoid strong acid. CheckWorkup->MildQuench Yes StrongerBase Solution: Ensure anhydrous conditions. Water kills the base. CheckDeprot->StrongerBase No

Figure 2: Troubleshooting logic flow for sulfonyl acetonitrile reactions.

Frequently Asked Questions

Q1: Can I use Phase Transfer Catalysis (PTC) for this reaction?

  • Answer: Proceed with caution. While PTC (e.g., DCM/Water + TBAB) is common for alkylations, the high concentration of hydroxide ions at the interface can hydrolyze the activated nitrile.

  • Fix: If you must use PTC, use solid-liquid PTC (Solid

    
     / DCM / TBAB) rather than liquid-liquid (NaOH / DCM). This minimizes water availability.
    

Q2: I see a "Pinner" reaction mentioned in literature. Is that relevant?

  • Answer: Yes. The Pinner reaction is the acid-catalyzed addition of an alcohol to a nitrile to form an imidate ester. If you use an alcohol solvent (MeOH/EtOH) and dry HCl (or generate acid in situ), you will lose your nitrile.

  • Fix: Avoid acidic conditions in alcoholic solvents.

Q3: How do I remove the sulfonyl group later without destroying the nitrile?

  • Answer: This is difficult because the conditions to remove the sulfonyl group (e.g., Sodium Amalgam

    
     or 
    
    
    
    ) are reductive. However, the most common reductive desulfonylation (using
    
    
    ) generally preserves the nitrile if kept neutral, but risk exists.
  • Note: Often, the sulfonyl group is retained as part of the pharmacophore. If you need to remove it, ensure the nitrile is not reduced to the amine (which happens with

    
    ).
    

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Reich, H. J. (2024).[4] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison, Organic Chemistry Data. Link

  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Alkyl Halides and Sodium Cyanide in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879. Link

  • Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for sulfonyl acetonitriles and associated reagents before handling.

Sources

improving yield of [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile

Executive Summary: The Substrate's "Dual Personality"

Researchers working with This compound often encounter low yields not because of a single failure mode, but due to competing reactivity profiles. To improve yield, you must manage two distinct electronic features simultaneously:

  • Hyper-Acidity (

    
    -Carbon):  The methylene group is flanked by two powerful electron-withdrawing groups (Sulfonyl and Nitrile). This makes the protons highly acidic (
    
    
    
    ), leading to rapid deprotonation. The resulting anion is highly reactive, making dialkylation the primary yield-killer [1, 3].
  • Electrophilic Aromatic Ring (

    
     Susceptibility):  The ortho-fluorine atom is activated by the adjacent sulfonyl group. Strong nucleophilic bases (e.g., Sodium Methoxide, Sodium Ethoxide) or nucleophilic solvents will attack this position, displacing fluoride and destroying your core scaffold via Nucleophilic Aromatic Substitution (
    
    
    
    ) [4, 5].

Decision Logic & Mechanism (Visualized)

The following diagram maps the critical decision points in the reaction pathway. Use this to visualize where your yield is being lost.

ReactionLandscape Start Substrate (Sulfonylacetonitrile) Base Base Addition Start->Base Deprotonation SNAr SNAr Byproduct (F-displacement) Start->SNAr Nucleophilic Base (e.g., NaOMe, EtO-) Mono Mono-Alkylated Product (Target) Base->Mono R-X (1.0 eq) Di Dialkylated Impurity Mono->Di Over-reaction (Excess Base/R-X) Control1 Control: Stoichiometry & Phase Transfer Control1->Mono Control2 Control: Non-nuc. Base (K2CO3/NaH) Control2->SNAr Prevents

Figure 1: Reaction landscape showing the competition between the desired mono-alkylation, dialkylation, and SNAr degradation.

Troubleshooting Matrix

Identify your issue below to find the corresponding chemical solution.

SymptomProbable Root CauseCorrective Action
Mixture of Mono- and Di-alkylated products "The Proton Shuffle": The mono-alkylated product is still acidic. It exchanges a proton with the unreacted starting material, creating a mixture of anions.Switch to Phase Transfer Catalysis (PTC). PTC creates a "stricter" environment where the anion is paired with a quaternary ammonium salt, often reducing the rate of the second deprotonation [2, 6].
Loss of Fluorine (New peak in

NMR or loss of F-coupling)

Attack:
You likely used a nucleophilic base (alkoxide) or a nucleophilic solvent (alcohols).
Change Base System. Use non-nucleophilic bases like

,

, or

. Avoid alcohols completely. Use aprotic solvents (DMF, MeCN, Toluene) [4].
Low Conversion (Starting Material remains) Ion Pairing: In non-polar solvents, the metal enolate may aggregate and become unreactive.Add Polarity. If using Toluene/THF, add a crown ether (18-Crown-6) or switch to DMF/DMSO to break up ion pairs.
Product Decomposition (Hydrolysis) Nitrile Hydrolysis: Strong aqueous bases (NaOH) at high temps can hydrolyze the -CN group to an amide/acid.Use Solid-Liquid PTC. Use solid

or solid NaOH with a catalyst (TBAB) in organic solvent (DCM/MeCN) to minimize water contact [2].

Optimized Protocols

Do not rely on generic "alkylation" conditions. Use these specific protocols tailored for sulfonyl acetonitriles.

Protocol A: Solid-Liquid Phase Transfer (Recommended for Selectivity)

Best for: Maximizing mono-alkylation and preventing hydrolysis.

  • Setup: To a flask, add This compound (1.0 equiv) and Acetonitrile (MeCN) [0.2 M concentration].

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.1 equiv).

  • Base: Add finely powdered, anhydrous

    
      (2.0 equiv).
    
  • Reaction: Stir at Room Temperature for 15 minutes. The mixture will be a suspension.

  • Addition: Add the Alkyl Halide (1.0 - 1.1 equiv) dropwise.

    • Tip: If the alkyl halide is liquid, add it neat.[1] If solid, dissolve in minimal MeCN.

  • Monitoring: Monitor via TLC or LCMS. This method is usually slower (2-12 hours) but cleaner than NaH methods.

  • Workup: Filter off the solid salts. Concentrate the filtrate.

Protocol B: Homogeneous Mild Base (Standard)

Best for: Scale-up and simple alkyl halides.

  • Solvent: Dissolve substrate in DMF (Dimethylformamide).

  • Base: Add

    
      (1.5 equiv).
    
    • Critical: Do not use NaH unless necessary; the reversible deprotonation of Carbonate helps buffer the reaction against dialkylation [1].

  • Temperature: Stir at

    
    . Heating (
    
    
    
    ) increases the risk of
    
    
    at the fluorine position.
  • Quench: Pour into ice water/brine and extract with Ethyl Acetate.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Ethoxide (NaOEt) to speed up the reaction? A: Absolutely not. The 2-fluoro position is highly activated. Ethoxide is a strong nucleophile and will displace the fluorine atom (forming the 2-ethoxy analog) faster than it alkylates the carbon in many cases. Always use non-nucleophilic bases [4, 5].

Q: Why is my product turning into an amide? A: You are likely using strong aqueous base (NaOH/KOH) or your solvent is "wet." The combination of a sulfonyl group and a nitrile makes the nitrile carbon very electrophilic. Water attacks the nitrile to form the amide. Ensure solvents are anhydrous or use Protocol A (Solid-Liquid PTC).

Q: How do I separate the mono-alkylated product from the di-alkylated impurity? A: This is difficult as their polarities are often similar.

  • Prevention is key: Stop the reaction at 90% conversion rather than pushing for 100% and risking dialkylation.

  • Purification: Recrystallization is often more effective than chromatography for sulfones. Try Ethanol/Water or Toluene/Heptane mixtures.

References

  • Makosza, M. (1965). Reactions of organic anions.[1][2][3][4] Part I. Reaction of phenylacetonitrile with alkyl halides in the presence of aqueous sodium hydroxide and a quaternary ammonium catalyst.Tetrahedron Letters, 6(38), 3295-3299. (Foundational work on PTC for active methylenes).

  • Dalal Institute. Phase Transfer Catalysis: Mechanism and Applications. Retrieved from

  • Srinivasan, N., et al. Facile Alkylation on Active Methylene Site of Carbonyl Compounds.[2] International Journal of Advanced Biotechnology and Research. Retrieved from

  • Misaki, T., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.Journal of the American Chemical Society. Retrieved from (Demonstrates the lability of fluoroarenes to nucleophilic attack).

  • Sigma-Aldrich. Product Specification: 2-(4-Bromo-2-fluorophenyl)acetonitrile. Retrieved from

  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis.Angewandte Chemie International Edition. (Context for PTC selectivity).

Sources

solubility issues of brominated aryl sulfones in common solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling of Brominated Aryl Sulfones

Doc ID: BAS-SOL-001 | Version: 2.4 | Last Updated: 2026-02-21

Introduction: The "Brick Dust" Challenge

Welcome to the technical guide for handling brominated aryl sulfones. If you are reading this, you are likely staring at a flask containing a stubborn white solid that refuses to dissolve in your standard solvent kit.

Why is this happening? Brominated aryl sulfones (e.g., 4,4'-dibromodiphenyl sulfone and its derivatives) represent a classic "brick dust" chemotype. The sulfone group (


) is a powerful hydrogen bond acceptor and dipole, creating strong intermolecular attractions. When you add bromine atoms, you introduce significant London dispersion forces and potential halogen bonding. This combination creates a crystal lattice with exceptionally high energy.

To dissolve these compounds, the solvation energy must overcome this high lattice energy. Standard solvents often fail because they cannot disrupt these strong intermolecular


 and dipole-dipole stacking interactions.

Module 1: Dissolution Strategies (Getting it into Solution)

Troubleshooting Guide: Solvent Selection

Q: My compound is insoluble in Methanol and Ethanol. Is this normal? A: Yes. While sulfones are polar, the aromatic rings and bromine atoms make the molecule significantly lipophilic. Protic solvents like alcohols form hydrogen bond networks with themselves that are energetically costly to break for the sake of accommodating a large, hydrophobic brominated aromatic core.

Q: DCM and Chloroform aren't working. What now? A: Chlorinated solvents are often the first line of defense, but for highly symmetric or poly-brominated sulfones, they may not be enough. You have two escalation paths:

  • Thermal Assist: Many aryl sulfones show a steep solubility curve. Refluxing in chloroform or 1,2-dichloroethane often breaks the lattice.

  • The "Nuclear" Option: Switch to dipolar aprotic solvents (DMSO, DMF, NMP, DMAc). These are excellent at solvating the electron-deficient aromatic rings found in sulfones.

Data: Solubility Profile Table
Solvent ClassRepresentative SolventsSolubility RatingPrimary Use Case
Chlorinated DCM, Chloroform, DCEModerateSynthesis, NMR (CDCl3), Extractions.
Polar Aprotic DMSO, DMF, NMP, DMAcExcellent Reactions (

), Biological Stocks.
Ethers THF, Dioxane, MTBEPoor to ModerateTHF is useful for lithiation; Dioxane for couplings.
Alcohols Methanol, Ethanol, IPAPoor Anti-solvent for precipitation/crystallization.
Hydrocarbons Hexane, TolueneVery PoorWashing away impurities; Anti-solvent.
Visual: Solubility Decision Matrix

SolubilityMatrix Start Select Application Synth Synthesis / Reaction Start->Synth Analysis Analysis (NMR/LCMS) Start->Analysis Bio Biological Assay Start->Bio CheckTemp Can you heat >60°C? Synth->CheckTemp NMR NMR Solvent? Analysis->NMR Stock Stock Solution Bio->Stock HighBoil Use DMF, NMP, or Chlorobenzene CheckTemp->HighBoil Yes LowBoil Use DCM or THF (Concentration limits apply) CheckTemp->LowBoil No DMSO_d6 DMSO-d6 (Universal for Sulfones) NMR->DMSO_d6 Preferred CDCl3 CDCl3 + Heat (For simple analogs) NMR->CDCl3 Alternative DMSO_Stock 10-20mM in DMSO (Watch for crash-out) Stock->DMSO_Stock

Figure 1: Decision matrix for selecting the appropriate solvent based on the experimental context.

Module 2: Reaction Optimization (Keeping it in Solution)

The Precipitation Trap

A common issue during the bromination of diaryl sulfones is that the product precipitates out of the reaction mixture before the reaction is complete. This traps unreacted starting material inside the crystal lattice of the product, leading to impure bulk material.

Protocol: Preventing Reaction Stalling If you are brominating diphenyl sulfone (e.g., using NBS/Acid or


/Fe):
  • Solvent Volume: Increase solvent volume to 10-15 mL per gram of substrate.

  • Temperature: Run the reaction at elevated temperatures (

    
    C) if the brominating agent allows, to maintain solubility.
    
  • Mechanical Agitation: Use overhead stirring rather than magnetic stirring. Magnetic bars often get stuck in the thick slurry of brominated sulfone product.

Module 3: Purification & Isolation

Q: How do I recrystallize these "bricks"?

A: Recrystallization is the most effective purification method for brominated aryl sulfones, often superior to chromatography due to their poor solubility in eluent systems.

The "Dual-Solvent" Protocol This method relies on the high solubility of sulfones in hot polar aprotic solvents and their insolubility in alcohols/water.

Step-by-Step Methodology:

  • Dissolution: Place crude solid in a flask. Add DMAc (Dimethylacetamide) or DMF minimal amount.

  • Heat: Heat to

    
    C until fully dissolved. (Caution: Do not boil DMF; it decomposes).
    
  • Filtration (Optional): If black specks (catalyst residue) remain, hot filter through a glass frit.

  • Precipitation: While still hot (

    
    C), slowly add boiling Ethanol  or Water  dropwise until a persistent cloudiness appears.
    
  • Re-dissolve: Add just enough hot DMAc to clear the solution again.

  • Crystallize: Allow to cool slowly to room temperature, then to

    
    C.
    
  • Wash: Filter the crystals and wash aggressively with cold Ethanol . This removes the high-boiling DMAc/DMF.

Visual: Recrystallization Workflow

Recryst Step1 1. Dissolve Crude (Hot DMF/DMAc) Step2 2. Add Anti-Solvent (Hot EtOH/Water) Step1->Step2 Step3 3. Cloud Point Reached? Step2->Step3 Step3->Step2 No Step4 4. Cool Slowly (RT -> 4°C) Step3->Step4 Yes Step5 5. Filter & Wash (Cold EtOH) Step4->Step5

Figure 2: The "Dual-Solvent" recrystallization loop for high-melting sulfones.

Module 4: Biological Assay Preparation

The "Crash-Out" Phenomenon

Q: I added my 10mM DMSO stock to the cell media, and it turned cloudy. Why? A: This is "Crash-Out." Brominated aryl sulfones have high LogP (lipophilicity) and low aqueous solubility. When you dilute the DMSO stock into an aqueous buffer (PBS or Media), the solvent power drops instantly. If the final concentration exceeds the thermodynamic solubility limit of the compound in water (often < 1


M), it precipitates.

Troubleshooting Protocol:

  • Serial Dilution in DMSO: Do not dilute directly from 10 mM stock to aqueous media. Create intermediate stocks (e.g., 1 mM, 0.1 mM) in 100% DMSO first.

  • The "Shift" Technique:

    • Add the DMSO solution to the media slowly with rapid vortexing.

    • Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity, but high enough to keep the compound stable.

  • Formulation Aids: If precipitation persists, pre-complex the compound with 2-Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    .
    • Recipe: Dissolve compound in DMSO. Add this to a 20% w/v aqueous solution of HP

      
      CD. The cyclodextrin encapsulates the hydrophobic sulfone, keeping it in solution.
      
Visual: Crash-Out Mechanism

CrashOut Stock DMSO Stock (Solvated by DMSO dipoles) Mix Mixing Interface (Rapid DMSO diffusion into water) Stock->Mix Buffer Aqueous Buffer (High dielectric, H-bond network) Buffer->Mix Result Precipitation (Crash-Out) Hydrophobic effect aggregates sulfone Mix->Result If [C] > Solubility limit

Figure 3: Mechanism of compound precipitation during biological assay preparation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7110, 4,4'-Dibromobiphenyl. Retrieved from [Link]

    • Relevance: Provides physical property data (LogP, solubility)
  • Abbott, S. (2024). Hansen Solubility Parameters: Diphenyl Sulfone. Hansen Solubility.[1][2] Retrieved from [Link]

    • Relevance: Source for solubility parameters ( ) explaining the necessity of polar aprotic solvents.
    • Relevance: Safety and handling data for the specific brominated sulfone class.[3]

  • Royal Society of Chemistry. Cyclic sulfoxides and sulfones in drug design. Retrieved from [Link]

    • Relevance: Discusses the medicinal chemistry applications and ADME properties (solubility issues) of sulfone pharmacophores.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Characteristic IR Bands for Sulfonyl and Nitrile Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization and quality control. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique for this purpose. By measuring the absorption of infrared radiation by a sample, we can deduce the presence of specific covalent bonds and, by extension, functional groups, each with its unique vibrational "fingerprint."

This guide provides an in-depth comparison of the characteristic IR absorption bands for two functional groups of significant interest in medicinal and materials chemistry: the sulfonyl (-SO₂-) and nitrile (-C≡N) groups. We will explore their distinct spectral features, the underlying molecular vibrations, and the experimental considerations necessary for acquiring high-fidelity data.

The Fundamentals of IR Absorption

Infrared radiation causes molecules to vibrate. These vibrations can be categorized primarily as stretching (a change in bond length) or bending (a change in bond angle). For a vibration to be "IR active," it must cause a change in the molecule's dipole moment. The frequency of the absorbed radiation is determined by the strength of the bond and the masses of the connected atoms—stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers, cm⁻¹).[1][2]

The Sulfonyl Group (-SO₂-): A Tale of Two Stretches

The sulfonyl group is characterized by a central sulfur atom double-bonded to two oxygen atoms. This arrangement gives rise to two distinct and strong stretching vibrations, making it readily identifiable in an IR spectrum.

Molecular Vibrations and Spectral Signature

The two key vibrational modes for the S=O bonds are:

  • Asymmetric Stretching (ν_as(SO₂)): The two S=O bonds stretch out of phase; one lengthens while the other shortens. This is the higher frequency vibration.

  • Symmetric Stretching (ν_s(SO₂)): The two S=O bonds stretch in phase, lengthening and shortening together. This is the lower frequency vibration.

Because the S=O bond is highly polar, both stretches produce a significant change in the molecular dipole moment, resulting in strong absorption bands .[3][4]

The presence of two strong, distinct bands in the specified regions is a highly reliable indicator of a sulfonyl group. For example, in the spectrum of dimethyl sulfone ((CH₃)₂SO₂), these bands are prominently observed.[5][6][7]

Diagram: Vibrational Modes of the Sulfonyl Group

G cluster_asymmetric Asymmetric Stretch (Higher ν) cluster_symmetric Symmetric Stretch (Lower ν) S1 S O1a O S1->O1a O2a O S1->O2a S2 S O1s O S2->O1s O2s O S2->O2s

Caption: Asymmetric and symmetric S=O stretching modes.

The Nitrile Group (-C≡N): A Sharp and Solitary Peak

The nitrile, or cyano, group consists of a carbon atom triple-bonded to a nitrogen atom. Its IR signature is one of the most distinct and recognizable in spectroscopy.

Molecular Vibrations and Spectral Signature

The primary vibrational mode is the stretching of the C≡N triple bond.

  • C≡N Stretching (ν(C≡N)): This vibration involves the stretching and compression of the very strong carbon-nitrogen triple bond.

Due to the high polarity and strength of the triple bond, this vibration results in a strong and characteristically sharp absorption band .[8][9] Its appearance in a relatively "quiet" region of the spectrum, where few other functional groups absorb, makes it highly diagnostic.[10] For instance, the IR spectrum of benzonitrile clearly shows this intense, sharp peak.[11][12][13]

Comparative Analysis and Environmental Effects

While both groups have strong absorptions, their spectral locations and characteristics are markedly different. However, the precise wavenumber for each group is not fixed; it is sensitive to the local electronic environment. Understanding these influences is critical for accurate spectral interpretation.

FeatureSulfonyl Group (-SO₂-)Nitrile Group (-C≡N)
Vibrational Mode Asymmetric & Symmetric S=O StretchC≡N Triple Bond Stretch
Wavenumber (cm⁻¹) Alkyl ~1350-1300 (asym) & ~1160-1120 (sym)~2260-2240
Wavenumber (cm⁻¹) Aryl ~1370-1330 (asym) & ~1170-1150 (sym)~2240-2220
Intensity Strong to Medium (Both Bands)Strong to Medium (Sharp)
Appearance Two distinct, often broad, bandsA single, sharp, intense peak
Key Influencing Factor Electronegativity: More electronegative adjacent groups (e.g., Cl, F) increase S=O bond strength and shift both bands to higher wavenumbers.[3][4]Conjugation: Conjugation with a double bond or aromatic ring weakens the C≡N bond, shifting the band to a lower wavenumber.[8][9][10]

Causality Behind the Shifts:

  • Sulfonyl Group: Attaching highly electronegative groups to the sulfur atom pulls electron density away from it. This inductive effect enhances the double-bond character of the S=O bonds, making them stronger and stiffer. Stronger bonds require more energy to vibrate, hence the shift to higher frequencies (a "blue shift").[4]

  • Nitrile Group: When a nitrile group is conjugated with a π-system (like a benzene ring), the π-electrons delocalize across the C≡N bond. This delocalization slightly reduces the triple-bond character, weakening it. Weaker bonds require less energy to vibrate, causing a shift to lower frequencies (a "red shift").[8][9]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via KBr Pellet

To generate reliable and reproducible data, a standardized experimental protocol is essential. The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples.

Principle: The sample is finely ground and intimately mixed with pure, dry KBr powder. Under high pressure, the KBr becomes plastic and forms a transparent disc, trapping the sample particles in an IR-transparent matrix. This minimizes light scattering and produces a high-quality spectrum.[14]

Step-by-Step Methodology:

  • Drying: Thoroughly dry both the sample and spectroscopy-grade KBr (typically by heating in an oven) to eliminate moisture. Water absorbs strongly in the IR region (broadly around 3400 cm⁻¹ and at 1640 cm⁻¹) and can obscure key spectral features.[15]

  • Weighing: Accurately weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dry KBr. The sample concentration should be between 0.5% and 1%.[14][15]

  • Grinding & Mixing: Using an agate mortar and pestle, grind the KBr to a fine powder. Add the sample and continue to grind the mixture for 3-5 minutes until it is a homogenous, fine powder. The goal is to reduce the sample particle size to less than the wavelength of the IR radiation (~2 µm) to prevent scattering.[14][16]

  • Pellet Pressing:

    • Transfer the powder mixture to a pellet die.

    • Connect the die to a vacuum pump for several minutes to remove trapped air and any residual moisture.

    • Place the die in a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes.[14]

  • Sample Analysis:

    • Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent.

    • Place the pellet in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample chamber to subtract contributions from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum.

Diagram: FT-IR KBr Pellet Workflow

G A 1. Dry Sample & KBr B 2. Weigh ~1 mg Sample & ~150 mg KBr A->B C 3. Grind & Mix in Agate Mortar B->C D 4. Load Pellet Die C->D E 5. Apply Vacuum D->E F 6. Press at 8-10 Tons E->F G 7. Obtain Transparent Pellet F->G I 9. Run Sample Scan G->I H 8. Run Background Scan H->I Subtract J 10. Process Spectrum (Baseline Correction) I->J

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Aryl Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Molecular Blueprint

In the landscape of pharmaceutical development and chemical analysis, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns generated, particularly under electron ionization (EI), offer a veritable fingerprint of a molecule's architecture. This guide provides an in-depth comparison of the EI-MS fragmentation patterns of brominated aryl sulfones, a class of compounds with relevance in medicinal chemistry and materials science. Understanding these patterns is not merely an academic exercise; it is crucial for isomeric differentiation, metabolite identification, and quality control.

This document moves beyond a simple cataloging of fragments. As a Senior Application Scientist, the goal is to illuminate the causal relationships between the molecular structure—specifically, the position of the bromine substituent—and the resulting fragmentation pathways. We will explore how the interplay between the sulfone bridge and the halogen atom dictates the stability of ions and directs the fragmentation cascade, with a particular focus on the well-documented "ortho-effect."

Pillar 1: The Foundational Fragmentation of Diaryl Sulfones

Before delving into the specifics of brominated analogs, it is essential to grasp the fundamental fragmentation behavior of the parent diaryl sulfone structure. Pioneering work has shown that under electron ionization, diaryl sulfones do not simply cleave at the C-S bonds.[1] Instead, they undergo characteristic skeletal rearrangements.

The two primary competing pathways are:

  • Rearrangement to Aryl Sulfinate Ester: The molecular ion can rearrange to an isomeric aryl sulfinate ester radical cation. This intermediate then dictates subsequent fragmentation, primarily through cleavage of the weaker S-O and C-O bonds.

  • Direct C-S Bond Cleavage: This pathway involves the straightforward cleavage of the carbon-sulfur bond, leading to the formation of aryl and arylsulfonyl cations.

A dominant fragmentation route for diaryl sulfones involves the extrusion of sulfur dioxide (SO₂), a stable neutral loss, often preceded by the aryl-to-oxygen migration characteristic of the sulfinate rearrangement. This leads to the formation of a biphenyl ether-type radical cation. Another key fragmentation is the cleavage to form a benzenesulfonyl cation (C₆H₅SO₂⁺, m/z 141) and a phenyl cation (C₆H₅⁺, m/z 77).

Pillar 2: The Bromine Marker - A Distinctive Isotopic Signature

A defining characteristic of any bromine-containing compound in mass spectrometry is its isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[2][3] This results in any bromine-containing fragment appearing as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with a roughly 1:1 intensity ratio. This M/M+2 pattern is a definitive marker for the presence of a single bromine atom and is invaluable for identifying fragments that have retained the halogen.[2][3]

Comparative Analysis: The Influence of Bromine's Position

The core of this guide lies in comparing how the position of the bromine atom on the phenyl ring—ortho, meta, or para—influences the fragmentation of a model compound, bromodiphenyl sulfone (C₁₂H₉BrO₂S, MW ≈ 297 g/mol ).

4-Bromodiphenyl Sulfone (Para Isomer)

The para-isomer serves as our baseline, where the bromine atom is distant from the sulfone bridge and thus exerts its influence primarily through electronic effects.

Expected Fragmentation Pathways:

  • Molecular Ion: The molecular ion will be clearly visible as an isotopic doublet at m/z 296/298.

  • C-S Bond Cleavage:

    • Formation of the bromophenylsulfonyl cation (m/z 219/221).

    • Formation of the phenyl cation (m/z 77).

    • Formation of the phenylsulfonyl cation (m/z 141).

    • Formation of the bromophenyl cation (m/z 155/157). The bromophenyl cation is particularly stable and often a prominent peak.

  • Rearrangement and SO₂ Loss: The molecular ion rearranges, leading to the expulsion of SO₂ (64 Da). This results in a bromobiphenyl ether radical cation (m/z 232/234).

  • Loss of Bromine: Cleavage of the C-Br bond from the molecular ion to yield an ion at m/z 217 is possible, but often less favorable than C-S cleavage. Loss of a bromine radical from the [M-SO₂]•⁺ fragment would yield an ion at m/z 153.

3-Bromodiphenyl Sulfone (Meta Isomer)

The fragmentation of the meta-isomer is expected to be broadly similar to the para-isomer. The bromine atom is still sterically unhindered, and its electronic influence on the sulfone group is attenuated. The primary fragmentation pathways will likely mirror those of 4-bromodiphenyl sulfone, with minor differences in the relative intensities of the fragment ions. The key fragments (m/z 296/298, 219/221, 155/157, 141, 77) will all be present.

2-Bromodiphenyl Sulfone (Ortho Isomer): The "Ortho-Effect"

When the bromine atom is in the ortho position, its proximity to the sulfone group can enable unique fragmentation pathways through direct interaction, a phenomenon broadly known as the "ortho-effect."[4][5] While not documented specifically for this molecule, analogies from other ortho-substituted diaryl compounds, such as polybrominated diphenyl ethers (PBDEs) and N-acylanilines, provide a strong basis for prediction.[6]

Predicted Unique Fragmentation Pathways:

  • Loss of SO₂ and Br•: A concerted or sequential loss of sulfur dioxide and a bromine radical is likely enhanced. The steric strain induced by the ortho-substituent can be relieved through fragmentation, often leading to the formation of a stable dibenzofuran-type ion (m/z 168). This pathway is significantly less probable for the meta and para isomers.

  • Loss of HBr: Intramolecular hydrogen abstraction from the other phenyl ring by the ortho-bromine, followed by elimination of HBr (80/82 Da), could lead to a cyclized ion.

  • Enhanced Sulfinate Rearrangement: The ortho-bromine, being an electron-withdrawing group, could influence the stability of the rearranged sulfinate intermediate, potentially altering the ratios of subsequent fragment ions compared to the other isomers.

Data Summary: Predicted Key Fragments

The following table summarizes the predicted key fragment ions and highlights the expected differences between the isomers. The relative abundance is a qualitative prediction based on established chemical principles.

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Isomer Predicted Relative Abundance Notes
296/298[M]⁺•AllModerate to HighThe molecular ion, showing the characteristic 1:1 bromine isotopic pattern.
232/234[M - SO₂]⁺•AllModerateResult of skeletal rearrangement and loss of sulfur dioxide.
219/221[BrC₆H₄SO₂]⁺AllModerateBromophenylsulfonyl cation from C-S cleavage.
155/157[BrC₆H₄]⁺AllHighBromophenyl cation from C-S cleavage. Often a very stable and abundant ion.
168[M - SO₂ - Br]⁺2-Bromo (Ortho)Moderate to HighFormation of a stable dibenzofuran-type ion, characteristic of the ortho-effect. Expected to be minor or absent in meta and para isomers.
141[C₆H₅SO₂]⁺AllModeratePhenylsulfonyl cation from C-S cleavage.
77[C₆H₅]⁺AllHighPhenyl cation from C-S cleavage. A common and stable fragment.

Experimental Workflow & Methodologies

To validate these predicted fragmentation patterns, a robust experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is the standard technique for analyzing such semi-volatile aromatic compounds.

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the brominated aryl sulfone standard.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working solutions in the range of 1-10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity. Injector temperature: 280 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5-10 minutes.

    • Causality: This temperature program ensures good chromatographic separation of isomers and elution of the high-boiling point sulfones without thermal degradation.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy is crucial for generating reproducible fragmentation patterns that can be compared to library data.[7]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 50 to 400 to ensure capture of all relevant fragments and the molecular ion.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

Visualizing the Fragmentation Logic

The following diagrams, rendered in DOT language, illustrate the primary fragmentation workflows.

Caption: Primary fragmentation pathways for 4-bromodiphenyl sulfone.

cluster_ortho 2-Bromodiphenyl Sulfone (Ortho Isomer) - Ortho-Effect M_ortho Molecular Ion m/z 296/298 Ortho_Effect Ortho-Effect Pathway (-SO₂, -Br•) M_ortho->Ortho_Effect Common_Pathways Common_Pathways M_ortho->Common_Pathways Common Pathways (C-S Cleavage, etc.) Dibenzofuran Dibenzofuran Ortho_Effect->Dibenzofuran [Dibenzofuran]⁺• m/z 168

Caption: Unique fragmentation pathway for 2-bromodiphenyl sulfone due to the ortho-effect.

Trustworthiness and Self-Validation

The protocols and predictions described herein are built upon a self-validating system. The presence of the characteristic 1:1 isotopic doublet for bromine-containing ions serves as a constant internal check. Any proposed fragment containing bromine must exhibit this pattern. Furthermore, the standard 70 eV ionization energy ensures that the generated spectra are reproducible and can be compared against future experimental data or spectral libraries. The logical consistency between the predicted fragments and the known stability of carbocations and radical ions provides another layer of validation.

Conclusion: From Pattern to Proof

The mass spectrometric fragmentation of brominated aryl sulfones is a nuanced process governed by fundamental principles of ion chemistry. While the para and meta isomers are expected to yield similar fragmentation patterns dominated by C-S bond cleavage and SO₂ loss, the ortho isomer presents a compelling case for distinct fragmentation driven by the ortho-effect. The predicted formation of a stable, cyclized ion at m/z 168 for the 2-bromo isomer is the most significant differentiating feature.

This guide provides a predictive framework for researchers. By combining the foundational knowledge of diaryl sulfone fragmentation with the well-established principles of isotopic patterns and substituent effects, analysts can approach the structural elucidation of these molecules with a higher degree of confidence. The provided experimental protocol offers a starting point for acquiring the high-quality data needed to confirm these hypotheses and to build a more comprehensive understanding of this important class of compounds.

References

  • Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of Diaryl Sulfones. Analytical Chemistry, 36(7), 1294–1296. [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. (2024, July 25). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. [Link]

  • ResearchGate. (2025, August 6). Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- And 3-thiophenecarboxanilides. [Link]

  • Kovacevic, M., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • Stevens Institute of Technology. (2008, August 15). Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines Bearing a Proximal Halo Substituent. [Link]

  • Semantic Scholar. (2022, September 30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

Sources

Verifying the Purity of [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile: A Comparative Guide to Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, establishing the purity and identity of a synthesized compound is a cornerstone of scientific rigor. In this guide, we, as senior application scientists, delve into the critical technique of melting point range verification, specifically for the compound [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile. This guide will not only provide a comparative analysis with related structures but will also detail the experimental protocol grounded in authoritative standards, ensuring the trustworthiness and reproducibility of your results.

The melting point of a pure crystalline solid is a distinct physical property. It is the temperature at which the substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure compound, this transition occurs over a narrow temperature range, often less than 1°C. However, the presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a powerful tool for assessing the purity of a substance.

A Comparative Landscape: Melting Points of Structurally Related Sulfonylacetonitriles

To appreciate the significance of the melting point of pure this compound, it is instructive to compare it with its structural analogs. The seemingly minor changes in the substitution pattern on the phenyl ring can lead to significant differences in their physical properties, including their melting points. This underscores the importance of precise melting point determination for unambiguous identification.

Compound NameStructureReported Melting Point (°C)Source
This compoundNo literature value found; Commercial supplier data varies.Commercial Suppliers
[(4-Bromophenyl)sulfonyl]acetonitrile190-192[1]
(Phenylsulfonyl)acetonitrile112-114[2][3]
2-(4-Bromophenyl)acetonitrile47-49[4]
2-[(4-Fluorophenyl)thio]acetonitrile32-35[5]

The Science of Melting: Understanding the "Why"

The melting process involves overcoming the intermolecular forces that hold the molecules in a fixed, ordered crystalline lattice. The stronger these forces, the more energy (and thus higher temperature) is required to break them.

Impurities introduce defects into the crystal lattice, disrupting the uniform intermolecular forces. This weakening of the overall lattice structure means that less energy is needed to break the bonds, resulting in a lower melting point. Furthermore, the melting process of an impure compound occurs over a wider temperature range because different regions of the solid will have varying concentrations of the impurity, leading to a non-uniform melting process.

This principle is the basis for the mixed melting point technique, a classic method for confirming the identity of a compound. If a sample of an unknown compound is mixed with a pure sample of a suspected compound and the melting point of the mixture is sharp and undepressed, it provides strong evidence that the two are identical. Conversely, a depressed and broadened melting range indicates that they are different substances.[6][7]

Experimental Protocol: A Self-Validating System for Accurate Melting Point Determination

To ensure the generation of reliable and reproducible data, a standardized protocol is paramount. The following methodology is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature".[8][9][10][11][12]

Instrumentation and Materials
  • Melting point apparatus (e.g., digital melting point apparatus)

  • Capillary tubes (thin-walled, open at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystalline samples)

  • Pure sample of this compound

  • Reference standards with known melting points (for calibration)

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample in a desiccator or under vacuum.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

    • Tap the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.

  • Instrument Calibration:

    • Before determining the melting point of the sample, calibrate the melting point apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample. This ensures the accuracy of the temperature readings.

  • Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature to approximately 10-15°C below the expected melting point.

    • Set the heating rate (ramp rate) to 1-2°C per minute. A slow heating rate is crucial for accurate determination of the melting range.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears. This is the lower limit of the melting range.

    • Continue heating and record the temperature at which the last solid crystal melts. This is the upper limit of the melting range.

    • The recorded melting range should be reported as, for example, "120.5 - 121.5 °C".

Workflow for Melting Point Verification

The following diagram illustrates the logical workflow for verifying the melting point of a pure substance.

MeltingPointVerification cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_eval Data Evaluation Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3mm) Grind->Pack Calibrate Calibrate Apparatus Pack->Calibrate SetParams Set Initial Temp & Ramp Rate (1-2°C/min) Calibrate->SetParams Observe Observe Melting SetParams->Observe Record Record T_start & T_end Observe->Record Compare Compare with Literature/Reference Record->Compare Assess Assess Purity (Narrow Range?) Compare->Assess

Caption: Workflow for accurate melting point determination.

Interpreting the Results: Purity at a Glance

A sharp melting range (typically ≤ 1°C) is a strong indicator of a pure compound. A broad melting range (> 2°C) and a melting point that is lower than the expected value for the pure compound suggest the presence of impurities.

Visualizing Melting Point Depression

The following diagram illustrates the concept of melting point depression when an impurity is introduced to a pure substance.

MeltingPointDepression cluster_pure Pure Compound cluster_impure Impure Compound Pure Sharp Melting Range (e.g., 121-122°C) Impurity Addition of Impurity Impure Depressed & Broad Melting Range (e.g., 115-119°C) Impurity->Impure

Caption: Effect of impurities on melting point range.

Conclusion

The determination of the melting point range is an indispensable technique in the arsenal of a research scientist. It provides a rapid, reliable, and cost-effective method for assessing the purity and confirming the identity of a solid crystalline compound like this compound. By adhering to standardized protocols and understanding the underlying scientific principles, researchers can ensure the integrity of their materials and the validity of their subsequent experimental work. This guide provides the necessary framework for achieving that standard of excellence.

References

  • United States Pharmacopeia. General Chapter <741> Melting Range or Temperature. [Link]

  • International Organization for Standardization. ISO 6321:2021 Animal and vegetable fats and oils — Determination of melting point in open capillary tubes (slip point). [Link][13][14][15][16][17]

  • Merck. (PHENYLSULFONYL)ACETONITRILE, 98%. [Link][2]

  • ChemBK. 2-(4-Bromophenyl)acetonitrile. [Link][4]

  • IB Chemistry. Melting point depression. [Link][6]

  • University of Alberta. Melting Point Determination. [Link][7]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link][18]

  • Giani, S., & Towers, N. M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link][10][11]

  • Prasad Kuppa, R. (2021, June 12). Melting point testing as per USP 741 [Video]. YouTube. [Link][12]

Sources

A Comparative Guide to the Crystal Structures of 4-Bromo-2-Fluorophenyl Sulfonyl Derivatives and Their Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the crystal structure data available for derivatives containing the 4-bromo-2-fluorophenyl sulfonyl moiety and its close structural analogues. As a Senior Application Scientist, my aim is to not only present the data but also to offer insights into the underlying principles of molecular conformation and crystal packing, which are pivotal in the fields of medicinal chemistry and materials science. The strategic placement of bromo and fluoro substituents on a phenylsulfonyl scaffold can significantly influence non-covalent interactions, thereby modulating the physicochemical properties and biological activity of these compounds.

Introduction: The Significance of the 4-Bromo-2-fluorophenyl Sulfonyl Moiety

The 4-bromo-2-fluorophenyl sulfonyl scaffold is a key structural motif in the design of novel bioactive molecules. The bromine atom, a heavy halogen, is known to participate in halogen bonding, a directional non-covalent interaction that can enhance binding affinity and specificity to biological targets. The fluorine atom, in the ortho position, can induce conformational constraints through steric and electronic effects, influencing the overall shape of the molecule and its interaction landscape. The sulfonyl group itself is a strong hydrogen bond acceptor and can participate in a variety of intermolecular interactions. Understanding how these functional groups cooperate to direct the three-dimensional arrangement of molecules in the solid state is crucial for rational drug design and the development of crystalline materials with desired properties.

Comparative Analysis of Crystal Structures

Molecular Conformation: The Influence of Substitution Patterns

The conformation of a molecule in the crystalline state is a delicate balance of intramolecular and intermolecular forces. In sulfonyl derivatives, the torsion angles around the S-N and S-C bonds are particularly important in defining the overall molecular shape.

A key comparative molecule is 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide . In this U-shaped molecule, the central C—S—N—C fragment has a torsion angle of 68.4 (3)°. The two benzene rings are inclined to each other, with a dihedral angle of 41.17 (19)°[1]. This bent conformation is a common feature in N-phenylbenzenesulfonamides and is influenced by the steric and electronic nature of the substituents on the phenyl rings.

For comparison, in the more complex 7-Bromo-1-(3-fluorophenylsulfonyl)-2-methylnaphtho[2,1-b]furan , the 3-fluorophenyl ring makes a much larger dihedral angle of 80.85 (5)° with the mean plane of the naphthofuran fragment[2]. This highlights how the bulk of the substituent on the sulfonyl group can dramatically alter the relative orientation of the aromatic systems.

The following diagram illustrates the key torsional and dihedral angles that define the conformation of these molecules.

molecular_conformation Fig. 1: Key Conformational Parameters cluster_0 General Sulfonamide Structure cluster_1 Dihedral Angle Aryl1 Aryl1 S S Aryl1->S N N S->N Torsion Angle 1 O1 O1 O2 O2 Aryl2 Aryl2 N->Aryl2 H H Plane1 Plane of Aryl1 Plane2 Plane of Aryl2 Plane1->Plane2 Dihedral Angle Torsion Angle 1 Torsion Angle 1 Dihedral Angle Dihedral Angle

Caption: Key conformational parameters in sulfonyl derivatives.

Intermolecular Interactions: A Symphony of Non-Covalent Forces

The crystal packing of sulfonyl derivatives is orchestrated by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. The presence and interplay of these interactions are highly dependent on the substitution pattern.

Hydrogen Bonding: The sulfonamide moiety (–SO2NH–) is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal structure of 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide , strong N—H⋯O hydrogen bonds link the molecules into infinite one-dimensional C(4) chains[1]. This is a very common and robust supramolecular synthon in sulfonamides.

Halogen Bonding: The bromine atom in the 4-position is a potential halogen bond donor. While not explicitly detailed in the abstract for 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide, a review on 4-halobenzenesulfonamides suggests that heavier halogens like bromine are more prone to forming halogen bonds compared to fluorine[1]. In the crystal structure of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide , intermolecular Br···O halogen bonds are observed, demonstrating the structure-directing role of the bromine atom.

π-π Stacking: Aromatic rings in these molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice. In 7-Bromo-1-(3-fluorophenylsulfonyl)-2-methylnaphtho[2,1-b]furan , molecules are linked by slipped π–π interactions between the furan and the outer benzene rings of neighboring molecules, with a centroid–centroid distance of 3.756 (3) Å[2].

The following workflow illustrates the analysis of intermolecular interactions in the crystal structure of a hypothetical 4-bromo-2-fluorophenyl sulfonyl derivative.

interaction_analysis Fig. 2: Workflow for Analyzing Intermolecular Interactions cluster_workflow Crystal Structure Analysis A Single Crystal X-ray Diffraction B Structure Solution and Refinement A->B C Identification of Intermolecular Contacts B->C D Analysis of Hydrogen Bonds (N-H...O, C-H...O) C->D E Analysis of Halogen Bonds (C-Br...O, C-Br...N, C-F...H) C->E F Analysis of π-π Stacking Interactions C->F G Hirshfeld Surface Analysis D->G E->G F->G H Overall Crystal Packing Description G->H

Caption: A typical workflow for the analysis of intermolecular interactions.

Experimental Data Comparison

The following table summarizes the key crystallographic data for selected sulfonyl derivatives, providing a basis for objective comparison.

CompoundCSD Ref. / Ref.Space Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (°)Key Interactions
4-Bromo-N-(4-fluorophenyl) benzenesulfonamide [1]-----41.17N-H···O hydrogen bonds, F···F contacts
7-Bromo-1-(3-fluorophenylsulfonyl)-2-methylnaphtho[2,1-b]furan [2]P2₁/c13.13647.558317.519398.41280.85Slipped π–π stacking
4-bromo-N-(propylcarbamoyl) benzenesulfonamide [3]C2/c-----N-H···O and C-H···O hydrogen bonds

Experimental Protocols

The successful crystallization of a compound is often a matter of meticulous experimentation. Below are generalized protocols for the synthesis and crystallization of arylsulfonamides, based on established literature procedures.

General Synthesis of N-Aryl-benzenesulfonamides

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate aniline derivative (1.0 eq.) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

  • Addition of Sulfonyl Chloride: To the stirred solution, add the 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 - 1.2 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for a period of 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with water, and then with a small amount of cold ethanol or diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or toluene).

Protocol for Single Crystal Growth

Growing X-ray quality single crystals is often the most challenging step. The following methods are commonly employed.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, chloroform) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., in a refrigerator or freezer).

Conclusion

This guide has provided a comparative analysis of the crystal structure data for 4-bromo-2-fluorophenyl sulfonyl derivatives and their close analogues. The interplay of hydrogen bonding, halogen bonding, and π-π stacking, governed by the specific substitution pattern on the aromatic rings, dictates the final crystal packing. While the available data on the exact target moiety is limited, the analysis of related structures offers a robust framework for predicting and understanding the solid-state behavior of this important class of compounds. The provided experimental protocols serve as a starting point for the synthesis and crystallization of new derivatives for further structural and biological investigation.

References

  • Acta Crystallographica Section E: Crystallographic Communications, 2016 , 1, x161256. ([Link])

  • CrystEngComm, 2012 , 14, 6761-6769. ([Link])

  • ResearchGate, 2016 . ([Link])

  • PMC, 2016 . ([Link])

  • ResearchGate, 2016 . ([Link])

  • PMC, 2022 . ([Link])

  • International Union of Crystallography, 2002 . ([Link])

  • Research Data Alliance, 2011 . ([Link])

  • ResearchGate. ([Link])

  • MDPI, 2023 . ([Link])

  • MDPI, 2020 . ([Link])

  • CrystEngComm, 2018 . ([Link])

  • PubMed, 2020 . ([Link])

  • SciLifeLab Publications, 2017 . ([Link])

  • ResearchGate, 2011 . ([Link])

  • PMC, 2022 . ([Link])

  • PMC, 2012 . ([Link])

  • PMC, 2013 . ([Link])

  • PMC, 2020 . ([Link])

  • SciSpace, 2016 . ([Link])

  • AOBChem. ([Link])

  • NIST WebBook. ([Link])

Sources

Safety Operating Guide

[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "BLUF" (Bottom Line Up Front)

Immediate Action Directive: [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile (CAS: 1325304-63-9) must be classified as Halogenated Organic Waste with Acute Toxicity hazards.

Under no circumstances should this compound be treated as general trash or disposed of via sanitary sewer systems. Due to the presence of the nitrile moiety (


), the sulfonyl group (

), and mixed halogens (Br, F), the only validated disposal method is High-Temperature Incineration with Flue Gas Scrubbing .

Critical Prohibition: Do NOT mix with strong bases (e.g., Sodium Hydroxide waste). The


-protons between the sulfonyl and nitrile groups are highly acidic (

), and mixing with base will trigger rapid deprotonation, exotherms, and potential unexpected reactivity.

Hazard Characterization & Causality

To dispose of this chemical safely, you must understand why it is hazardous. We do not follow safety rules blindly; we follow the chemistry.

Functional GroupHazard MechanismDisposal Implication
Nitrile (

)
Metabolic release of Cyanide (

); Precursor to HCN gas under strong acidic hydrolysis or thermal decomposition.
Toxicity: Must be labeled "Toxic." Segregation: Keep away from strong acids.
Sulfonyl (

)
Electron-withdrawing group that activates the adjacent methylene protons, making them acidic.Reactivity: Incompatible with strong bases (risk of carbanion formation/exotherm).
Halogens (

)
Formation of corrosive acid gases (HBr, HF) upon combustion.Destruction: Requires incinerators with specific scrubbers. Cannot go to standard fuel blending.

Segregation & Storage Protocol

Before disposal, the compound must be segregated correctly to prevent "in-bottle" reactions.

The Segregation Logic Flow
  • Primary Stream: Halogenated Organic Waste.[1][2]

  • Secondary Tag: Toxic (due to Nitrile).

  • Incompatibility Check:

    • NO Strong Acids: Risk of hydrolyzing the nitrile to release HCN.

    • NO Strong Oxidizers: Risk of oxidizing the sulfur or organic backbone uncontrollably.

    • NO Strong Bases: Risk of deprotonating the active methylene group.

Visualizing the Waste Decision Matrix

WasteDecisionTree Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Solution (Dissolved) StateCheck->Liquid ContainerA Container A: Solid Toxic Waste (Label: Halogenated/Toxic) Solid->ContainerA SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, DMSO) SolventCheck->NonHaloSolv ContainerB Container B: Halogenated Solvent Waste (Label: Toxic) HaloSolv->ContainerB NonHaloSolv->ContainerB *Must default to Halogenated due to solute Destruction Final Disposal: High-Temp Incineration (w/ Scrubber for HF/HBr/SOx) ContainerA->Destruction ContainerB->Destruction

Figure 1: Decision tree for segregating this compound based on physical state and solvent context.

Step-by-Step Disposal Procedures

Scenario A: Disposing of Pure Solid (Expired or Surplus)
  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety glasses, and N95/P100 particulate respirator (if handling open powder outside a fume hood).

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential corrosion from hydrolysis products over time.

  • Transfer: Transfer the solid into the container inside a fume hood to capture dust.

  • Labeling:

    • Chemical Name: Write the full chemical name (do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

    • Constituents: Explicitly list "Contains Fluorine, Bromine, Nitrile, Sulfur."

  • Storage: Store in the "Toxic/Halogenated" satellite accumulation area until pickup.

Scenario B: Disposing of Reaction Mixtures (Solutions)

Context: You have completed a reaction using this compound in Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).

  • The "Self-Validating" pH Check:

    • Why? To ensure the waste solution is not acidic enough to generate HCN or basic enough to cause an exotherm.

    • Protocol: Dip a pH strip into the waste solution.

    • Target: pH 6–8.

    • Correction: If Acidic (< pH 5), neutralize slowly with dilute Sodium Bicarbonate. If Basic (> pH 9), neutralize with dilute Acetic Acid.

  • Consolidation: Pour into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent is non-halogenated (e.g., DMSO), the presence of the fluorinated/brominated solute forces this into the Halogenated stream.

  • Log Entry: Record the volume and concentration on the waste tag.

Emergency Spill Response

If a spill occurs, immediate containment is required to prevent inhalation of dust or vapors.

Spill TypeDecontamination AgentProcedure
Solid Spill Wet Paper Towel (Water)Do not sweep dry. This generates dust. Place a wet paper towel over the powder to dampen it, then scoop into a bag.
Liquid Spill Vermiculite / Absorbent PadsAbsorb liquid. Wash the area with a mild detergent (1% Alconox). Do not use Bleach (Hypochlorite can react aggressively with organics).

Technical Justification & Reactivity Pathway

The following diagram illustrates why we strictly control pH and incineration conditions. The "Active Methylene" site is the key to its chemical instability in waste drums.

ReactivityPath Compound [(4-Bromo-2-fluorophenyl) sulfonyl]acetonitrile BaseContact Contact w/ Base (OH-) Compound->BaseContact Deprotonation AcidContact Contact w/ Strong Acid (H+ / H2O) Compound->AcidContact Hydrolysis Fire Incineration (>1000°C) Compound->Fire Controlled Disposal Carbanion Stabilized Carbanion (Exothermic/Reactive) BaseContact->Carbanion Hydrolysis Hydrolysis to Amide/Acid + Potential HCN Trace AcidContact->Hydrolysis Gases Gases: CO2, N2, SOx HF, HBr (Scrubbed) Fire->Gases

Figure 2: Reactivity pathways demonstrating why neutralization and incineration are the preferred disposal routes.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4] [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.